Neurokinin A
Description
A mammalian neuropeptide of 10 amino acids that belongs to the tachykinin family. It is similar in structure and action to SUBSTANCE P and NEUROKININ B with the ability to excite neurons, dilate blood vessels, and contract smooth muscles, such as those in the BRONCHI.
Properties
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N14O14S/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUFJZALFKPBA-JPQUDPSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N14O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027125 | |
| Record name | Neurokinin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1133.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86933-74-6 | |
| Record name | Neurokinin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neurokinin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEUROKININ A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94168F9W1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neurokinin A Synthesis and Precursor Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a crucial role in a myriad of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. A thorough understanding of its synthesis, from the genetic level to the final bioactive peptide, is paramount for the development of novel therapeutics targeting tachykinin-mediated pathways. This technical guide provides a comprehensive overview of the synthesis of this compound and its precursor protein, Preprotachykinin-A, with a focus on the molecular mechanisms, quantitative data, and key experimental methodologies.
The Tachykinin Precursor 1 (TAC1) Gene: The Blueprint for this compound
This compound is encoded by the Tachykinin Precursor 1 (TAC1) gene. This gene does not solely code for NKA but is a precursor for several tachykinin peptides through the process of alternative splicing.
Alternative Splicing of TAC1 mRNA
The primary transcript of the TAC1 gene undergoes alternative splicing to generate four distinct messenger RNA (mRNA) variants: alpha (α), beta (β), gamma (γ), and delta (δ)-preprotachykinin-A (PPT-A) mRNA. Each of these transcripts encodes a different precursor protein, leading to the production of a specific combination of tachykinin peptides.
-
α-PPT-A: Encodes Substance P (SP) only.
-
β-PPT-A: Encodes Substance P, this compound, and Neuropeptide K (NPK).
-
γ-PPT-A: Encodes Substance P, this compound, and Neuropeptide γ (NPγ).
-
δ-PPT-A: Encodes Substance P only.
The differential expression of these splice variants across various tissues contributes to the tissue-specific actions of tachykinins. While comprehensive quantitative data on the relative abundance of each splice variant in all human tissues is an area of ongoing research, studies in animal models and some human tissues have provided valuable insights.
Visualization of TAC1 Gene Alternative Splicing
Caption: Alternative splicing of the TAC1 gene transcript.
Preprotachykinin-A: The Precursor Protein
The translation of the various PPT-A mRNA transcripts results in the synthesis of the precursor protein, preprotachykinin-A. This polypeptide contains a signal peptide at its N-terminus, which directs it to the endoplasmic reticulum for further processing and secretion.
Post-Translational Processing
Following the removal of the signal peptide, the resulting pro-protein, protachykinin-A, undergoes a series of crucial post-translational modifications within the Golgi apparatus and secretory vesicles. These modifications are essential for the generation of the biologically active tachykinin peptides.
The key steps in the post-translational processing of protachykinin-A include:
-
Endoproteolytic Cleavage: Prohormone convertases cleave the precursor protein at specific paired basic amino acid residues (e.g., Lys-Arg, Arg-Arg). This releases the individual tachykinin peptides.
-
Exopeptidase Trimming: Carboxypeptidases remove the C-terminal basic residues from the cleaved peptides.
-
C-terminal Amidation: A C-terminal glycine residue is converted to an amide group by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). This amidation is critical for the biological activity of tachykinins.
This compound: The Final Bioactive Peptide
The fully processed this compound is a decapeptide with the amino acid sequence: His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂.
Biological Function and Signaling Pathway
This compound exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the Neurokinin-2 receptor (NK2R). While it can also interact with other neurokinin receptors, its highest affinity is for NK2R.
Upon binding of NKA to NK2R, a conformational change in the receptor activates intracellular G proteins, predominantly of the Gq/11 family. This initiates a downstream signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.
-
Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca²⁺, activates PKC.
-
Cellular Response: The activation of these downstream effectors leads to various cellular responses, such as smooth muscle contraction, neuronal excitation, and inflammatory mediator release.
Visualization of the this compound Signaling Pathway
Caption: this compound signaling pathway via the NK2 receptor.
Quantitative Data
The following tables summarize key quantitative data related to tachykinin peptides and their receptors.
Table 1: Tachykinin Receptor Binding Affinities (Ki in nM)
| Ligand | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Substance P | ~0.1 - 1 | ~100 - 1000 | >1000 |
| This compound | ~10 - 100 | ~1 - 10 | ~100 - 1000 |
| Neurokinin B | >1000 | ~100 - 1000 | ~1 - 10 |
Note: Ki values can vary depending on the tissue, species, and experimental conditions.
Table 2: Amino Acid Sequences of Human Tachykinins Derived from the TAC1 Gene
| Peptide | Amino Acid Sequence |
| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ |
| This compound | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ |
| Neuropeptide K | Asp-Ala-Asp-Ser-Ser-Ile-Glu-Lys-Gln-Val-Ala-Leu-Leu-Lys-Ala-Leu-Tyr-Gly-His-Gly-Gln-Ile-Ser-His-Lys-Arg-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ |
| Neuropeptide γ | Asp-Ala-Gly-His-Gly-Gln-Ile-Ser-His-Lys-Arg-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound synthesis and function. Below are outlines of key experimental protocols.
Radioimmunoassay (RIA) for this compound Quantification
This protocol describes a competitive binding assay to measure the concentration of this compound in biological samples.
Materials:
-
Anti-Neurokinin A antibody (primary antibody)
-
¹²⁵I-labeled this compound (tracer)
-
This compound standard solutions (for standard curve)
-
Secondary antibody (e.g., goat anti-rabbit IgG)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Precipitating agent (e.g., polyethylene glycol)
-
Gamma counter
-
Centrifuge
Procedure:
-
Preparation of Standard Curve: Prepare a series of dilutions of the this compound standard to create a standard curve.
-
Assay Setup: In duplicate or triplicate tubes, add a known volume of assay buffer, primary antibody, and either the standard, sample, or a blank.
-
Incubation: Vortex the tubes and incubate for 24 hours at 4°C to allow for competitive binding between the unlabeled NKA (in the standard or sample) and the tracer for the primary antibody.
-
Addition of Tracer: Add a known amount of ¹²⁵I-labeled this compound to each tube.
-
Second Incubation: Vortex and incubate for another 24 hours at 4°C.
-
Precipitation: Add the secondary antibody and precipitating agent to each tube to precipitate the primary antibody-antigen complexes.
-
Centrifugation: Incubate for 1-2 hours at 4°C, then centrifuge at 3000 x g for 30 minutes at 4°C to pellet the precipitate.
-
Measurement: Carefully decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: Plot the radioactivity of the standards against their known concentrations to generate a standard curve. Determine the concentration of this compound in the samples by interpolating their radioactivity readings on the standard curve.
In Situ Hybridization (ISH) for TAC1 mRNA Localization
This protocol allows for the visualization of TAC1 mRNA expression within tissue sections, providing spatial information about this compound synthesis.
Materials:
-
Cryostat or microtome
-
Microscope slides
-
Hybridization oven
-
Digoxigenin (DIG)-labeled antisense and sense RNA probes for TAC1
-
Hybridization buffer
-
Wash buffers (e.g., SSC)
-
Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)
-
Chromogenic substrate (e.g., NBT/BCIP)
-
Proteinase K
-
Paraformaldehyde (PFA)
Procedure:
-
Tissue Preparation: Perfuse the animal with 4% PFA and dissect the tissue of interest. Post-fix the tissue in 4% PFA and then cryoprotect in a sucrose solution. Section the tissue using a cryostat and mount on slides.
-
Pre-hybridization: Treat the sections with Proteinase K to improve probe penetration. Acetylate the sections to reduce background signal.
-
Hybridization: Apply the DIG-labeled antisense TAC1 probe in hybridization buffer to the tissue sections. As a negative control, use a sense probe on separate sections. Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).
-
Washing: Perform a series of stringent washes with SSC buffers at high temperature to remove unbound probe.
-
Immunodetection: Block non-specific binding sites and then incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Color Development: Wash the sections and then apply the chromogenic substrate. The enzyme will convert the substrate into a colored precipitate, indicating the location of the TAC1 mRNA.
-
Microscopy: Dehydrate the sections, mount with a coverslip, and visualize under a microscope.
Conclusion
The synthesis of this compound is a tightly regulated process involving alternative splicing of the TAC1 gene and extensive post-translational modification of the precursor protein, preprotachykinin-A. This intricate pathway allows for the production of multiple tachykinin peptides with diverse biological functions. A comprehensive understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate the tachykinin system for therapeutic benefit. The information and methodologies presented in this guide provide a solid foundation for further investigation into the fascinating biology of this compound.
The Control Within: An In-depth Guide to the Endogenous Regulation of Neurokinin A Release
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurokinin A (NKA) is a key neuropeptide of the tachykinin family, critically involved in nociception, neurogenic inflammation, and smooth muscle contraction. Co-released with Substance P (SP) from the central and peripheral terminals of sensory neurons, its secretion is not a simple "on/off" event but is subject to a complex and tightly woven network of endogenous regulatory control. Understanding these modulatory mechanisms is paramount for the development of novel therapeutics targeting pain and inflammatory disorders. This technical guide provides a comprehensive overview of the principal endogenous molecules and pathways that inhibit or facilitate NKA release. It details the presynaptic receptor interactions, downstream signaling cascades, and presents quantitative data on the efficacy of these regulators. Furthermore, this document supplies detailed experimental protocols for key assays used to study NKA release, offering a practical resource for researchers in the field.
Introduction to this compound and Tachykinins
This compound is a decapeptide derived from the preprotachykinin-A (Tac1) gene, the same precursor that yields Substance P.[1][2] These peptides are stored in large dense-core vesicles within a subset of primary afferent neurons, particularly unmyelinated C-fibers and thinly myelinated Aδ-fibers.[1] Upon stimulation by noxious thermal, mechanical, or chemical stimuli, these neurons depolarize, leading to a calcium-dependent exocytosis of NKA and SP into the synaptic cleft of the spinal cord dorsal horn or from peripheral nerve endings.[3] While SP exhibits the highest affinity for the Neurokinin-1 receptor (NK1R), NKA preferentially binds to the Neurokinin-2 receptor (NK2R), though it can also activate NK1R.[4] This differential receptor activation contributes to their distinct and sometimes overlapping physiological roles. The precise control of NKA release is a critical checkpoint for modulating pain signals and inflammatory responses.
Core Mechanisms of Presynaptic Regulation
The release of NKA from sensory nerve terminals is primarily controlled by presynaptic heteroreceptors. Activation of these receptors by endogenous ligands initiates intracellular signaling cascades that modulate the final steps of neurotransmitter release: the function of voltage-gated calcium channels (VGCCs) and the machinery of vesicle fusion.
Inhibitory regulation is predominantly mediated by G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o). The canonical pathway involves:
-
Activation of the presynaptic Gαi/o-coupled receptor.
-
Dissociation of the G-protein into Gαi/o and Gβγ subunits.
-
The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
-
The Gβγ subunit can directly bind to and inhibit N-type and P/Q-type VGCCs, reducing the calcium influx necessary for vesicle exocytosis.
Excitatory regulation can be mediated by GPCRs linked to stimulatory G-proteins (Gαs) or Gαq proteins. These pathways generally increase neuronal excitability by:
-
Gαs-coupling: Activating adenylyl cyclase, increasing cAMP and PKA activity, which can phosphorylate and enhance the activity of VGCCs.
-
Gαq-coupling: Activating phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can mobilize intracellular calcium stores, while DAG activates protein kinase C (PKC), which can also phosphorylate targets to facilitate neurotransmitter release.
Endogenous Inhibitory Regulators of NKA Release
A host of neurotransmitters and neuromodulators act as brakes on NKA release, forming the basis for endogenous analgesic mechanisms.
Opioids
Endogenous opioid peptides (enkephalins, endorphins, and dynorphins) are powerful inhibitors of nociceptive transmission. Their primary mechanism of action in the spinal cord is the presynaptic inhibition of neurotransmitter release, including NKA and SP, from primary afferent terminals. This is mediated by mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, which are all Gαi/o-coupled. Activation of these receptors inhibits VGCCs and reduces neuronal excitability.
Gamma-Aminobutyric Acid (GABA)
GABA, the principal inhibitory neurotransmitter in the central nervous system, modulates NKA release primarily through presynaptic GABA-B receptors. These Gαi/o-coupled metabotropic receptors are located on primary afferent terminals and their activation leads to an inhibition of NKA/SP release. The role of ionotropic GABA-A receptors is more complex; some evidence suggests they may facilitate tachykinin release indirectly by inhibiting local GABAergic interneurons, thereby reducing the tonic activation of inhibitory GABA-B receptors on afferent terminals (a process of disinhibition).
Cannabinoids
The endocannabinoid system, comprising ligands like anandamide and 2-arachidonoylglycerol (2-AG), contributes to pain modulation. Cannabinoid type 1 (CB1) receptors, which are Gαi/o-coupled, are located on sensory nerve terminals. Their activation can directly inhibit the release of neuropeptides. Studies show that the synthetic cannabinoid agonist WIN 55,212-2 significantly inhibits capsaicin-evoked neuropeptide release from sensory nerve terminals by a mechanism that may involve direct inhibition of the TRPV1 ion channel.
Somatostatin
Somatostatin is a peptide hormone known for its widespread inhibitory functions, including the suppression of hormone and neurotransmitter secretion. It acts through Gαi/o-coupled somatostatin receptors (SSTRs) to inhibit adenylyl cyclase and modulate ion channel activity, including the inhibition of VGCCs, thereby reducing the release of peptides like NKA from sensory neurons.
// Calcium Influx edge [arrowhead=normal, color="#4285F4", style=solid]; ca_ion -> vgcc [style=invis]; edge [arrowhead=normal, color="#4285F4", style=bold]; ca_influx_start [shape=point, style=invis]; ca_influx_start -> vgcc [label=" Ca²⁺ Influx\n (Blocked)"];
vesicle -> synapse [minlen=2, arrowhead=none, style=invis]; }
Caption: General signaling cascade for presynaptic inhibition of NKA release.
Endogenous Excitatory Regulators of NKA Release
In contrast to inhibitory modulators, certain endogenous molecules facilitate NKA release, often during inflammation and tissue injury, contributing to hyperalgesia and neurogenic inflammation.
Bradykinin
Bradykinin is a potent inflammatory mediator that directly activates nociceptors via B2 receptors. In the spinal cord, bradykinin acts as a neuromodulator, potentiating glutamatergic synaptic transmission. It also directly stimulates sensory nerve terminals to release NKA and SP, a process that contributes to its pro-inflammatory and hyperalgesic effects. This release is dose-dependent and is a key component of neurogenic inflammation.
Prostaglandins
Prostaglandin E2 (PGE2) is another cardinal inflammatory mediator that sensitizes peripheral nerve endings to noxious stimuli. While PGE2 can directly evoke SP and NKA release at high concentrations, its primary role is to potentiate the release evoked by other inflammatory agents like bradykinin. Pre-treatment with PGE2 can augment bradykinin-evoked tachykinin release by two- to four-fold, acting via EP receptors coupled to a Gαs-cAMP-PKA signaling pathway that enhances VGCC activity.
Positive Feedback via Neurokinin Receptors
There is evidence for a positive feedback mechanism where tachykinins can stimulate their own release. Substance P, acting on presynaptic NK1 receptors on sensory neurons, can trigger further SP release. This autocrine/paracrine signaling involves the activation of MAP kinases and COX-2. It is plausible that NKA engages in a similar feedback loop via presynaptic NK1 or NK2 receptors, perpetuating neuronal activation during sustained noxious stimulation.
// Calcium Influx edge [color="#4285F4", style=bold]; ca_ion -> vgcc [style=invis]; ca_influx_start [shape=point, style=invis]; ca_influx_start -> vgcc [label=" Ca²⁺ Influx\n (Enhanced)"];
vesicle -> synapse [minlen=2, arrowhead=none, style=invis]; }
Caption: General signaling cascade for presynaptic facilitation of NKA release.
Quantitative Data on Endogenous Regulators
The following tables summarize quantitative data from various studies, providing insight into the potency and efficacy of key endogenous regulators on tachykinin release. Note that data is often for Substance P, which is co-released with and serves as a reliable proxy for NKA.
Table 1: Inhibitory Regulators of Tachykinin Release
| Regulator | Agonist Used | Receptor Target | Model/Tissue | Effect | Quantitative Data | Citation(s) |
| Opioid | DAMGO | Mu-Opioid (MOR) | Rat Spinal Cord Slices | Inhibition of NMDA-induced SP release | IC₅₀ = 10 nM | |
| GABA | Baclofen | GABA-B | Mammalian CNS | Depression of excitatory synaptic transmission | EC₅₀ ≈ 1 µM | |
| Cannabinoid | WIN 55,212-2 | CB1 / TRPV1 | Cultured Rat Trigeminal Neurons | Inhibition of capsaicin-induced Ca²⁺ influx | ≈ 57% inhibition at 25 µM | |
| Somatostatin | Somatostatin-14 | SSTRs | Rat Sympathetic Neurons | Inhibition of N-type Ca²⁺ channels | Mean 57% inhibition at 240 nM |
Table 2: Excitatory Regulators of Tachykinin Release
| Regulator | Agonist Used | Receptor Target | Model/Tissue | Effect | Quantitative Data | Citation(s) |
| Prostaglandin | PGE₂ | EP Receptors | Cultured Rat Sensory Neurons | Potentiation of Bradykinin-evoked SP/CGRP release | 2- to 4-fold increase (10 nM - 1 µM PGE₂) | |
| Prostaglandin | PGE₂ | EP Receptors | Cultured Avian DRG Neurons | Direct stimulation of SP release | ≈ 4-fold increase at 5-10 µM | |
| Bradykinin | Bradykinin | B2 Receptor | Allergic Individuals (Nasal Lavage) | Dose-dependent stimulation of SP release | Positive correlation with symptoms |
Experimental Protocols
Accurate measurement of NKA release is fundamental to its study. Below are summarized protocols for common and effective methodologies.
Protocol: In Vitro Spinal Cord Slice Superfusion for Measuring NKA Release
This method allows for the study of NKA release from central terminals of primary afferents in a controlled environment.
-
Tissue Preparation:
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and transfer it to ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) with sucrose substituted for NaCl to improve viability.
-
Embed the spinal cord in agar and use a vibratome to cut transverse slices (e.g., 400-500 µm thick) containing the dorsal horn.
-
Allow slices to recover in standard oxygenated aCSF at 35°C for at least 1 hour.
-
-
Superfusion and Sample Collection:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 35°C (flow rate ~3-6 ml/min).
-
Collect baseline perfusate samples in 5-10 minute fractions into tubes containing peptidase inhibitors (e.g., captopril, thiorphan) to prevent NKA degradation.
-
Induce NKA release by adding a depolarizing agent (e.g., high concentration K⁺, capsaicin) or an excitatory regulator (e.g., bradykinin) to the perfusing aCSF for a defined period.
-
To study inhibition, pre-incubate the slice with an inhibitory agonist (e.g., DAMGO, baclofen) for a set time before co-applying it with the depolarizing stimulus.
-
Collect perfusate fractions throughout the stimulation and washout periods.
-
-
Quantification:
-
Lyophilize the collected fractions and reconstitute in assay buffer.
-
Quantify NKA concentration in each fraction using a sensitive and specific Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA).
-
Caption: Workflow for measuring NKA release from spinal cord slices.
Protocol: NK1 Receptor Internalization Assay as an Index of Tachykinin Release
Activation of the NK1 receptor by NKA or SP causes its rapid internalization, which can be visualized and quantified as an indirect measure of peptide release.
-
Tissue Preparation: Prepare and recover spinal cord slices as described in Protocol 6.1.
-
Stimulation:
-
Stimulate tachykinin release by either perfusing the slice with a chemical agent (e.g., NMDA, capsaicin) or by electrically stimulating an attached dorsal root with high-frequency pulses (e.g., 100 Hz).
-
After stimulation, allow the slice to rest in the chamber for 10-15 minutes to permit receptor internalization.
-
-
Immunohistochemistry:
-
Fix the slice in 4% paraformaldehyde.
-
Cryoprotect the tissue in sucrose solution and section it on a cryostat.
-
Perform standard immunohistochemistry using a primary antibody targeting the NK1 receptor.
-
Use a fluorescently-labeled secondary antibody for visualization.
-
-
Imaging and Quantification:
-
Image the dorsal horn using fluorescence or confocal microscopy.
-
In unstimulated (control) slices, NK1R immunoreactivity will appear on the cell surface.
-
In stimulated slices, NK1R immunoreactivity will appear in punctate endosomes within the cytoplasm of dorsal horn neurons.
-
Quantify the level of release by counting the number of neurons showing internalization in a specific region (e.g., lamina I) or by measuring the redistribution of fluorescence from the membrane to the cytoplasm.
-
Conclusion and Future Directions for Drug Development
The release of this compound is a highly regulated process, governed by a balance of inhibitory and excitatory endogenous inputs that converge on the presynaptic terminals of sensory neurons. Inhibitory control, primarily executed by opioids, GABA (via GABA-B receptors), cannabinoids, and somatostatin, serves to dampen nociceptive signals. Conversely, excitatory signals from inflammatory mediators like bradykinin and prostaglandin E2 amplify NKA release, contributing to pain sensitization.
For drug development professionals, these regulatory pathways offer a rich landscape of therapeutic targets.
-
Targeting Inhibitory Pathways: Developing potent and selective agonists for presynaptic inhibitory receptors (e.g., MOR, KOR, GABA-B) remains a cornerstone of analgesic drug design. Furthermore, positive allosteric modulators (PAMs) that enhance the function of these receptors in the presence of their endogenous ligands represent a promising strategy to achieve more nuanced therapeutic effects with potentially fewer side effects.
-
Targeting Excitatory Pathways: Antagonists for receptors that facilitate NKA release, such as bradykinin B2 receptors or prostaglandin EP receptors, hold significant potential for treating inflammatory pain conditions.
-
Combination Therapies: A deeper understanding of the interplay between these pathways could pave the way for novel combination therapies that simultaneously enhance inhibitory tone and block excitatory drive, offering a synergistic approach to pain management.
Future research should focus on elucidating the signaling cross-talk between these pathways and how their balance is altered in chronic pain states, which could reveal novel targets for more effective and safer analgesics.
References
- 1. Baclofen and the Release of Neuropeptides in the Cat Spinal Cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Contribution of Substance P and this compound to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 enhances bradykinin-stimulated release of neuropeptides from rat sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Electrically Evoked Release of Substance P from Dorsal Root Ganglion Neurons: Methods and Dihydropyridine Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Neurokinin A in Respiratory and Gastrointestinal Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurokinin A (NKA) is a key member of the tachykinin family of neuropeptides, playing a significant role in the pathophysiology of the respiratory and gastrointestinal systems. Encoded by the TAC1 gene alongside Substance P (SP), NKA exerts its biological effects primarily through the activation of G-protein coupled tachykinin receptors, with a preferential affinity for the NK2 receptor.[1] In the airways, NKA is a potent bronchoconstrictor and mediator of neurogenic inflammation, contributing to the pathology of diseases like asthma.[2][3] In the gastrointestinal tract, it modulates smooth muscle contractility, secretion, and visceral sensitivity, with implications for conditions such as inflammatory bowel disease (IBD).[4][5] This guide provides an in-depth technical overview of NKA's physiological roles, the signaling pathways it initiates, quantitative data on its activity, and detailed experimental protocols for its study, aimed at facilitating further research and drug development.
Introduction to this compound and Tachykinin Receptors
This compound is a decapeptide that belongs to the tachykinin family, characterized by a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2) which is essential for receptor activation. Tachykinins are widely distributed throughout the central and peripheral nervous systems.
There are three primary subtypes of tachykinin receptors, all of which are members of the G-protein coupled receptor (GPCR) superfamily:
-
NK1 Receptor (NK1R): Preferentially binds Substance P (SP).
-
NK2 Receptor (NK2R): Shows the highest affinity for this compound (NKA).
-
NK3 Receptor (NK3R): Preferentially binds Neurokinin B (NKB).
While each receptor has a preferred endogenous ligand, cross-reactivity exists, allowing NKA to act as a full agonist at NK1 and NK3 receptors, albeit with lower potency. This cross-reactivity is a critical consideration in experimental design and interpretation.
Signaling Pathways
Upon binding of NKA to its cognate receptor, primarily the NK2 receptor, a conformational change is induced, leading to the activation of associated heterotrimeric G-proteins, predominantly Gq/11 and Gs. This initiates a downstream signaling cascade:
-
Gq/11 Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).
-
Physiological Response: The rise in intracellular calcium and activation of PKC lead to various cellular responses, including smooth muscle contraction.
The signaling is terminated when the NKA-receptor complex is internalized, followed by enzymatic degradation of the peptide.
Caption: this compound (NKA) signaling via the NK2 receptor.
Role in Respiratory Physiology
In the respiratory tract, tachykinins are localized to sensory C-fibers, which are situated near the bronchial epithelium, smooth muscle, glands, and blood vessels. Upon stimulation by irritants, these nerves can release NKA, leading to a range of effects collectively known as "neurogenic inflammation."
Bronchoconstriction
NKA is one of the most potent endogenous bronchoconstrictors identified. In both animal models and humans, NKA is significantly more potent than SP in inducing airway smooth muscle contraction, suggesting that this effect is mediated primarily through NK2 receptors located on the muscle cells. In asthmatic subjects, the airways are hyperresponsive to NKA. Inhalation of NKA causes significant bronchoconstriction in asthmatics, while having little to no effect in healthy individuals. This suggests a key role for NKA in the pathophysiology of asthma.
Mucus Secretion and Plasma Extravasation
Tachykinins are known to stimulate mucus secretion from submucosal glands and increase vascular permeability, leading to plasma extravasation and edema in the airway wall. These effects contribute to airway narrowing and obstruction. While bronchoconstriction is mainly an NK2 receptor-mediated event, mucus secretion and plasma extravasation are thought to be mediated by NK1 receptors.
Pathophysiology: Asthma and COPD
The tachykinin system is implicated in the pathogenesis of chronic inflammatory airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). In asthma, there may be an increased expression of tachykinins. Stimuli like allergens can trigger the release of NKA, contributing to acute bronchospasm and airway inflammation. The use of NK2 receptor antagonists has been shown to partially inhibit NKA-induced bronchoconstriction in asthmatics, highlighting a potential therapeutic avenue.
Caption: Role of NKA in the pathophysiology of asthma.
Role in Gastrointestinal Physiology
The gastrointestinal (GI) tract has the highest density of tachykinins among peripheral organs. NKA and SP are co-localized in intrinsic enteric neurons and extrinsic primary afferent neurons. All three tachykinin receptors are expressed in the gut: NK2 receptors are predominantly on smooth muscle cells, NK3 receptors on neurons, and NK1 receptors on both effector cells (smooth muscle, enterocytes) and neurons.
Motility
NKA is a potent modulator of intestinal motility. Its primary effect is excitatory, causing contraction of both the circular and longitudinal smooth muscle layers. This action is mediated largely through the direct activation of NK2 receptors on smooth muscle cells. However, tachykinins can also influence motility indirectly by acting on NK1 and NK3 receptors on enteric neurons, thereby modulating the release of other neurotransmitters like acetylcholine. While generally excitatory, under certain conditions, tachykinins can also cause inhibitory motor effects by activating inhibitory neural pathways.
Secretion and Vascular Effects
Activation of NK1 and NK2 receptors on epithelial cells can stimulate the net secretion of fluid and electrolytes into the intestinal lumen. This process is believed to play a role in intramural secretory reflexes. In the GI vasculature, tachykinins can induce both vasodilation and vasoconstriction, as well as increase vascular permeability.
Pathophysiology: Inflammatory Bowel Disease (IBD)
There is substantial evidence for the involvement of the tachykinin system in the pathophysiology of IBD (Crohn's disease and ulcerative colitis). During intestinal inflammation, there is an upregulation of both tachykinin peptides and their receptors. Increased expression of NK1R and NK2R has been observed in the inflamed mucosa of IBD patients. Tachykinins contribute to the inflammatory cascade, promoting vasodilation, plasma extravasation, and the recruitment of immune cells. They also mediate the motor and secretory disturbances characteristic of IBD. Consequently, tachykinin receptor antagonists are being investigated as potential therapeutic agents for IBD.
Data Presentation
Table 1: Binding Affinities of this compound at Tachykinin Receptors
| Receptor | Preparation | Radioligand | NKA Ki / Kd (nM) | Citation(s) |
| NK1 | Rat Submandibular Gland | 125I-[Sar9,Met(O2)11]SP | ~3-fold less potent than SP | |
| NK1 | Human Recombinant (CHO cells) | [3H]-Septide | Ki = 19.3 | |
| NK2 | Rat Stomach Fundus | [125I-His1]NKA | ~8-fold less potent than NKA itself | |
| NK2 | Rat Transfected (CHO cells) | 125I-NKA | Kd = 3.4 | |
| NK2 | Human Recombinant (CHO cells) | 125I-NKA | Ki = 0.96 | |
| NK3 | Rat Brain | 125I-BH-Scyliorhinin II | ~6-fold less potent than NKB |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity.
Table 2: Functional Potency of this compound in Respiratory and Gastrointestinal Tissues
| Tissue | Species | Response | NKA Potency (EC50 / pD2) | Citation(s) |
| Bronchus | Human | Contraction | pD2 ~7.5 (for NKA-(4-10)) | |
| Trachea | Guinea Pig | Contraction | pD2 ~8.6 (for NKA-(4-10)) | |
| Trachea | Guinea Pig | Contraction | EC50 = 29.0 nM | |
| Colon (Circular Muscle) | Human | Contraction | EC50 = 4.9 nM | |
| Sigmoid Colon | Human | Inositol Monophosphate Formation | pD2 = 6.8 | |
| Stomach (Circular Muscle) | Rat | Contraction | ~10x more potent than SP | |
| Distal Colon | Rat | Contraction (Muscularis Mucosae) | pKB for antagonist = 9.3 | |
| Saphenous Vein | Human | Contraction | pD2 = 7.3 |
Note: EC50 is the concentration of an agonist that gives a response halfway between baseline and maximum. pD2 is the negative logarithm of the EC50. A higher pD2 value indicates greater potency.
Experimental Protocols
Isolated Organ Bath for Smooth Muscle Contractility
This ex vivo technique is a cornerstone for studying the direct effects of substances like NKA on smooth muscle function.
Objective: To measure the isometric contraction or relaxation of airway or intestinal smooth muscle strips in response to cumulative concentrations of this compound.
Methodology:
-
Tissue Dissection: Human bronchial rings or longitudinal/circular muscle strips from animal intestines (e.g., rat ileum, guinea pig trachea) are carefully dissected in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution. For intestinal strips, the mucosa and submucosa are often removed.
-
Mounting: The tissue strips (e.g., 2 cm long) are suspended vertically in an organ bath chamber (typically 10-20 mL) containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2 to maintain physiological pH. One end of the strip is fixed to a stationary hook, and the other is connected via a thread to an isometric force transducer.
-
Equilibration and Viability: An optimal resting tension (e.g., 1-1.5 g) is applied to the tissue, and it is allowed to equilibrate for 60-90 minutes. During this period, the PSS is changed every 15-20 minutes. Tissue viability is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 50-80 mM) or a standard agonist like carbachol.
-
Experimental Procedure: After washing out the viability-testing agent and allowing the tissue to return to baseline, a cumulative concentration-response curve is generated. Increasing concentrations of NKA are added to the bath in a stepwise manner, allowing the response to stabilize at each concentration before adding the next.
-
Data Acquisition and Analysis: The force transducer converts the mechanical contraction into an electrical signal, which is recorded by a data acquisition system. The data is analyzed to determine parameters like the maximum contraction (Emax) and the EC50 or pD2 value for NKA. To investigate receptor involvement, the experiment can be repeated in the presence of specific NK1, NK2, or NK3 receptor antagonists.
Caption: Experimental workflow for an isolated organ bath assay.
Ussing Chamber for Intestinal Ion Secretion
This technique allows for the measurement of ion transport across an epithelial tissue sheet, isolating it from muscular and neural influences.
Objective: To measure the effect of this compound on net ion transport (manifested as short-circuit current, Isc) across the intestinal mucosa.
Methodology:
-
Tissue Preparation: A section of intestine (e.g., rat colon) is excised and placed in ice-cold, oxygenated PSS. The external muscle layers are stripped away to isolate the mucosa and submucosa.
-
Mounting: The isolated epithelial sheet is mounted between two halves of an Ussing chamber, separating the apical (luminal) and basolateral (serosal) sides. Each chamber half is filled with warmed (37°C), oxygenated PSS.
-
Electrode Placement: The chambers are equipped with two pairs of electrodes. One pair measures the transepithelial potential difference (PD), and the other is used to pass a current across the tissue.
-
Equilibration and Short-Circuiting: The tissue is allowed to equilibrate. A voltage clamp amplifier is then used to nullify the spontaneous PD across the epithelium by passing an external current. This current, known as the short-circuit current (Isc), is a direct measure of net active ion transport across the epithelium. Transepithelial resistance (TER), an indicator of tissue viability and barrier integrity, is monitored throughout.
-
Experimental Procedure: Once a stable baseline Isc is achieved, NKA is added to the basolateral side of the chamber. The change in Isc (ΔIsc) is recorded.
-
Data Analysis: The magnitude and characteristics of the ΔIsc in response to NKA provide information about its secretory or absorptive effects. Specific ion transport pathways can be elucidated by using ion channel blockers (e.g., amiloride for ENaC, bumetanide for NKCC1) or by performing experiments in ion-substituted buffers.
Conclusion
This compound is a pleiotropic neuropeptide with profound effects on the physiology and pathophysiology of the respiratory and gastrointestinal systems. Its role as a potent bronchoconstrictor in asthma and a modulator of gut motility and inflammation in IBD makes its primary receptor, NK2R, an attractive target for drug development. A thorough understanding of its signaling pathways, receptor pharmacology, and tissue-specific actions is essential for designing effective therapeutic strategies. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the complex biology of this compound and its potential as a therapeutic target.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Relative potencies of neurokinins in guinea pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinins in the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tachykinins and their functions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurokinin A in Immune Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, is increasingly recognized for its significant role in modulating the immune system. Traditionally associated with neurotransmission in the central and peripheral nervous systems, NKA's influence extends to a variety of immune cells, including T lymphocytes, macrophages, and monocytes. This technical guide provides an in-depth overview of the current understanding of NKA's immunomodulatory functions, focusing on its interaction with neurokinin receptors, the subsequent intracellular signaling cascades, and the resulting cellular responses. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers and professionals in immunology and drug development.
Introduction: The Neuro-Immune Crosstalk
The nervous and immune systems engage in intricate bidirectional communication, a field of study known as neuroimmunology. Neuropeptides, such as this compound, are key mediators in this crosstalk, acting as signaling molecules that can influence immune cell trafficking, activation, and effector functions. NKA is a decapeptide derived from the preprotachykinin-A (PPT-A) gene, the same precursor as Substance P (SP). It exerts its biological effects primarily through the neurokinin-2 receptor (NK2R), and to a lesser extent, the neurokinin-1 receptor (NK1R), both of which are G-protein coupled receptors (GPCRs) expressed on various immune cells.[1] Understanding the mechanisms by which NKA modulates immune responses is crucial for developing novel therapeutic strategies for a range of inflammatory and autoimmune diseases.
This compound Receptors in the Immune System
The distribution of neurokinin receptors on immune cells is a key determinant of NKA's immunomodulatory capacity. While NK2R is considered the primary receptor for NKA, studies have shown that NKA can also signal through NK1R on certain immune cell types, particularly in the absence of NK2R expression.
Table 1: Expression of Neurokinin Receptors on Immune Cells
| Immune Cell Type | Predominant Receptor(s) for NKA | References |
| T Lymphocytes | NK1R, NK2R | [1] |
| B Lymphocytes | NK1R, NK2R | [1] |
| Macrophages | NK1R | [2] |
| Monocytes | NK1R | [1] |
| Dendritic Cells | NK1R, NK2R | |
| Mast Cells | NK2R |
Quantitative Data on this compound and Receptor Interactions
The affinity and potency of NKA at its receptors are critical parameters for understanding its biological activity. The following table summarizes key quantitative data from studies on NKA and its analogs at human recombinant NK1 and NK2 receptors.
Table 2: Binding Affinity (Ki) and Potency (EC50) of this compound and Analogs
| Ligand | Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Reference |
| This compound (NKA) | NK2R | 8.87 ± 0.04 | 8.91 ± 0.05 | |
| This compound (NKA) | NK1R | 7.32 ± 0.02 | 7.21 ± 0.06 | |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK2R | 9.01 ± 0.03 | 9.00 ± 0.04 | |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK1R | 6.18 ± 0.04 | 6.98 ± 0.06 | |
| Substance P (SP) | NK1R | 9.83 ± 0.04 | 9.77 ± 0.05 | |
| Substance P (SP) | NK2R | 6.60 ± 0.02 | 6.55 ± 0.07 |
pKi is the negative logarithm of the inhibition constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Immunomodulatory Effects of this compound
NKA has been shown to elicit a range of pro-inflammatory responses in various immune cells. These effects are concentration-dependent and contribute to the overall inflammatory milieu.
Table 3: Summary of this compound's Effects on Immune Cell Functions
| Immune Cell Type | NKA Concentration Range | Observed Effect | References |
| T Lymphocytes | 10-12 to 10-6 M | Increased proliferation and cytokine production (IFN-γ) | |
| Macrophages | 10-9 to 10-6 M | Upregulation of NK1R, activation of NF-κB, chemokine expression | |
| Monocytes | Not specified | Enhanced cytokine release (TNF-α, IL-1, IL-6) | |
| Mast Cells | 10-9 to 10-5 M | Histamine release |
Note: Specific quantitative dose-response data for cytokine release (e.g., in pg/mL) and T-cell proliferation (e.g., percentage) for this compound are not consistently reported in the reviewed literature. The concentration ranges represent those typically used in in vitro studies demonstrating these effects.
Signaling Pathways of this compound in Immune Cells
The immunomodulatory effects of NKA are mediated by distinct intracellular signaling pathways following receptor activation.
NKA Signaling via the NK1 Receptor in Macrophages
In murine macrophages, NKA has been shown to engage the NK1R to induce pro-inflammatory responses through the activation of the NF-κB pathway. This process is dependent on the upstream activation of the ERK1/2 and PI3K/Akt pathways.
References
The Tachykinin Neuropeptide Family: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the tachykinin family of neuropeptides, a critical system involved in a wide array of physiological and pathological processes. We will delve into the core components of this family—the peptides and their receptors—presenting key quantitative pharmacological data, detailing primary experimental methodologies, and visualizing the intricate signaling pathways that underpin their function.
Introduction to the Tachykinin System
The tachykinin family, named for their ability to induce rapid contractions in smooth muscle tissue, comprises a group of structurally related neuropeptides.[1][2] First identified in 1931 with the discovery of Substance P (SP), this family is one of the most extensively studied neuropeptide systems.[1][3] Tachykinins are characterized by a conserved C-terminal amino acid sequence: -Phe-X-Gly-Leu-Met-NH₂, where 'X' is an aromatic or aliphatic residue.[4] These peptides are derived from the post-translational processing of preprotachykinin gene products.
Mammalian tachykinins, primarily Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), act as neurotransmitters and neuromodulators in both the central and peripheral nervous systems. They interact with three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. This system is integral to a vast range of biological functions, including pain transmission, inflammation, smooth muscle contractility, and emotional responses. Consequently, the tachykinin system represents a significant target for therapeutic intervention in numerous diseases, from chemotherapy-induced nausea and vomiting to inflammatory disorders and cancer.
Tachykinin Peptides and Their Receptors
The primary mammalian tachykinin peptides and their cognate receptors are central to the system's function. While each peptide shows preferential affinity for a specific receptor, cross-reactivity is a known feature of the system.
-
Substance P (SP): An undecapeptide that shows the highest affinity for the NK1 receptor . It is heavily involved in pain signaling, neurogenic inflammation, and emesis.
-
This compound (NKA): A decapeptide that preferentially binds to the NK2 receptor . The NK2 receptor is prominently expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.
-
Neurokinin B (NKB): A decapeptide with the highest affinity for the NK3 receptor . Both NKB and the NK3 receptor are crucial for reproductive function, particularly in regulating the secretion of gonadotropin-releasing hormone (GnRH).
The distribution of these receptors is distinct. NK1 and NK3 receptors are widely expressed throughout the central nervous system, while NK2 receptors are more localized to peripheral tissues, such as the gut and airways.
Quantitative Pharmacology
The interaction between tachykinin peptides and their receptors is defined by their binding affinity (Kᵢ) and functional potency (EC₅₀). Kᵢ represents the concentration of a ligand that occupies 50% of the receptors at equilibrium, with lower values indicating higher affinity. EC₅₀ is the concentration that produces 50% of the maximum possible biological response, with lower values indicating higher potency.
Agonist Affinity and Potency
The following tables summarize the binding affinities and functional potencies of endogenous tachykinin peptides at human neurokinin receptors. Data is primarily derived from studies using recombinant human receptors expressed in cell lines like Chinese Hamster Ovary (CHO) cells.
| Endogenous Agonist | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (pEC₅₀ / EC₅₀, nM) |
| Substance P | NK1 | ~0.2 - 1.0 | 8.00 / ~10 |
| NK2 | ~560 | Low Potency | |
| NK3 | Lower Affinity | Low Potency | |
| This compound | NK1 | Lower Affinity | Lower Potency |
| NK2 | High Affinity | ~4.8 | |
| NK3 | Lower Affinity | Lower Potency | |
| Neurokinin B | NK1 | Lower Affinity | Low Potency |
| NK2 | Lower Affinity | Lower Potency | |
| NK3 | High Affinity | High Potency |
Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. Values can vary based on the specific cell line and assay conditions used.
Antagonist Affinity
The development of selective antagonists has been crucial for both studying the tachykinin system and for clinical applications. Aprepitant, an NK1 receptor antagonist, is a notable success, approved for treating chemotherapy-induced nausea and vomiting.
| Antagonist | Target Receptor | Binding Affinity (Kᵢ / pIC₅₀) |
| Aprepitant | NK1 | High Affinity |
| L-733,060 | NK1 | High Affinity |
| SR 48968 (Saredutant) | NK2 | ~0.7 nM (IC₅₀) |
| Osanetant (SR 142801) | NK3 | High Affinity |
Note: pIC₅₀ is the negative logarithm of the concentration causing 50% inhibition.
Signaling Pathways
Tachykinin receptors are canonical members of the rhodopsin-like GPCR family and primarily couple to Gαq/11 proteins to initiate downstream signaling.
Upon agonist binding, the receptor undergoes a conformational change, activating the associated G-protein. The Gαq/11 subunit then activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), leading to the phosphorylation of numerous downstream targets and a cascade of cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release.
Caption: Canonical Gq-coupled signaling pathway for tachykinin receptors.
Key Experimental Protocols
Characterizing the interaction of novel compounds with tachykinin receptors involves two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to measure potency and efficacy.
Radioligand Binding Assay (Competitive Inhibition)
This protocol provides a generalized method to determine the binding affinity (Kᵢ) of a test compound for a specific neurokinin receptor by measuring its ability to compete with a known radioligand.
Objective: To determine the IC₅₀ and subsequently the Kᵢ of a test compound at a human neurokinin receptor (e.g., NK1).
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing the human neurokinin receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Substance P for NK1).
-
Test Compound: Unlabeled compound to be tested, prepared in serial dilutions.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., 1 µM unlabeled Substance P).
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation Counter and compatible scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the receptor in a cold lysis buffer and pellet the membranes via centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., via BCA assay).
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + High concentration of unlabeled ligand.
-
Test Compound: Receptor membranes + Radioligand + Serial dilutions of the test compound.
-
-
Incubation: Add receptor membranes (e.g., 10-50 µg protein/well), the test compound or control, and finally the radioligand at a concentration near its Kₔ. Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity retained on each filter spot using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Generalized workflow for a competitive radioligand binding assay.
Calcium Mobilization Functional Assay
This protocol provides a generalized method for measuring the functional potency (EC₅₀) of a test agonist by quantifying the increase in intracellular calcium following receptor activation.
Objective: To determine the EC₅₀ of a test agonist at a human neurokinin receptor.
Materials:
-
Cell Line: A stable cell line (e.g., CHO-K1) expressing the human neurokinin receptor of interest. Tachykinin receptors endogenously couple to Gq, so co-expression of a promiscuous G-protein like Gα16 is often not necessary but can be used.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (probenecid inhibits dye extrusion from the cells).
-
Test Agonist: Compound to be tested, prepared in serial dilutions.
-
Control Agonist: A known full agonist for the receptor (e.g., Substance P for NK1).
-
Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading with appropriate excitation/emission filters (e.g., Ex/Em = 490/525 nm for Fluo-4) and automated liquid handling (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight to allow for adherence.
-
Dye Loading: Remove the growth medium and add the Fluo-4 AM dye-loading solution (prepared in assay buffer). Incubate the plate for approximately 1 hour at 37°C, followed by ~15-30 minutes at room temperature to allow for de-esterification of the dye.
-
Compound Plate Preparation: During the incubation, prepare a separate plate containing serial dilutions of the test and control agonists at a higher concentration (e.g., 4x the final desired concentration).
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for several seconds.
-
The instrument's liquid handler then automatically adds the agonist from the compound plate to the cell plate.
-
Immediately continue to record the fluorescence intensity kinetically for 1-2 minutes to capture the rapid increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value and the maximum response (Eₘₐₓ).
-
Conclusion
The tachykinin system, with its integral role in diverse physiological processes, remains a compelling area for scientific research and drug development. A thorough understanding of its components, the quantitative pharmacology of ligand-receptor interactions, and the intricacies of its signaling pathways is fundamental for progress. The methodologies detailed herein represent the foundational tools used to probe this system, enabling the discovery and characterization of novel therapeutics. While NK1 receptor antagonists have found clinical success, the potential for targeting NK2 and NK3 receptors for conditions ranging from inflammatory bowel disease to reproductive disorders continues to drive innovation in the field.
References
The Preprotachykinin-A System: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the TAC1 Gene and its Bioactive Peptide Products: Substance P, Neurokinin A, Neuropeptide K, and Neuropeptide γ
Abstract
The preprotachykinin-A (TAC1) gene encodes a family of bioactive peptides known as tachykinins, which play crucial roles in a myriad of physiological and pathological processes. Through alternative splicing, the TAC1 gene gives rise to several protein precursors, which are post-translationally processed to yield Substance P (SP), this compound (NKA), Neuropeptide K (NPK), and Neuropeptide γ (NPγ). These peptides exert their effects by binding to and activating a class of G-protein coupled receptors termed neurokinin (NK) receptors (NK1, NK2, and NK3). The widespread distribution of tachykinins and their receptors throughout the central and peripheral nervous systems, as well as in non-neuronal tissues, underscores their importance in processes ranging from pain transmission and inflammation to smooth muscle contraction and mood regulation. This technical guide provides a comprehensive overview of the TAC1 gene and its protein products, intended for researchers, scientists, and drug development professionals. It details the molecular biology of the TAC1 gene, the biosynthesis of its peptide products, their receptor interactions, and associated signaling pathways. Furthermore, this guide includes a compilation of quantitative data on receptor binding affinities and tissue expression levels, alongside detailed protocols for key experimental techniques used in the study of this system.
The Preprotachykinin-A (TAC1) Gene
The human TAC1 gene is located on chromosome 7 and is comprised of seven exons.[1] Alternative splicing of the primary transcript from this gene results in the production of four distinct mRNA isoforms: α-, β-, γ-, and δ-preprotachykinin-A (PPT-A).[1] These isoforms differ in their exon composition, which in turn dictates the specific tachykinin peptides that can be generated.
-
α-PPT-A: Lacks exon 6 and encodes only for Substance P.
-
β-PPT-A: Contains all seven exons and encodes for Substance P, this compound, and Neuropeptide K.[2]
-
γ-PPT-A: Lacks exon 4 and encodes for Substance P, this compound, and Neuropeptide γ.[3]
-
δ-PPT-A: A less common isoform that lacks exons 4 and 6, encoding only for Substance P.
The differential expression of these splice variants across various tissues contributes to the tissue-specific regulation of tachykinin peptide production.
Protein Products of the TAC1 Gene
The PPT-A protein precursors undergo a series of post-translational modifications, including signal peptide cleavage and endoproteolytic processing at specific dibasic amino acid cleavage sites, to release the mature tachykinin peptides.
Substance P (SP): An undecapeptide (11 amino acids) that is the preferred endogenous ligand for the NK1 receptor.[4] It is widely distributed in the central and peripheral nervous systems and is implicated in pain transmission, neurogenic inflammation, and mood disorders.
This compound (NKA): A decapeptide (10 amino acids) that preferentially binds to the NK2 receptor. NKA is often co-localized with Substance P and is involved in smooth muscle contraction, particularly in the respiratory and gastrointestinal tracts.
Neuropeptide K (NPK): A 36-amino acid N-terminally extended form of this compound, derived from the β-PPT-A precursor. It can also activate tachykinin receptors.
Neuropeptide γ (NPγ): A 21-amino acid N-terminally extended form of this compound, produced from the γ-PPT-A precursor. It also demonstrates activity at tachykinin receptors.
Quantitative Data
Tachykinin Receptor Binding Affinities
The binding affinities of the TAC1 gene products for the three neurokinin receptors (NK1, NK2, and NK3) are crucial for understanding their biological function. The following table summarizes the binding affinities (Ki in nM) from various studies. It is important to note that these values can vary depending on the species, tissue, and experimental conditions used.
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Substance P | ~0.1-1 | ~100-1000 | ~1000-10000 |
| This compound | ~10-100 | ~1-10 | ~100-1000 |
| Neuropeptide K | Potent agonist | High affinity | Lower affinity |
| Neuropeptide γ | Moderate affinity | High affinity | Low affinity |
Note: The affinities for Neuropeptide K and Neuropeptide γ are less extensively characterized with precise Ki values in many studies, but their general preference for the NK2 receptor is established.
Expression of TAC1 mRNA in Human Tissues
The expression levels of TAC1 mRNA vary significantly across different human tissues, reflecting the diverse roles of tachykinins. The Human Protein Atlas provides a comprehensive overview of TAC1 gene expression.
| Tissue | RNA Expression Level (nTPM) |
| Brain | High |
| Basal Ganglia | High |
| Hypothalamus | Medium |
| Amygdala | Medium |
| Spinal Cord | High |
| Gastrointestinal Tract | |
| Small Intestine | Medium |
| Colon | Medium |
| Immune Cells | |
| Spleen | Medium |
| Lymph Node | Low |
| Adrenal Gland | Medium |
| Salivary Gland | Medium |
nTPM: normalized Transcripts Per Million. Data is a qualitative summary based on information from the Human Protein Atlas.
Concentration of Tachykinin Peptides in Human Tissues
The concentration of Substance P and this compound in various human tissues and fluids provides insight into their physiological and pathological relevance.
| Tissue/Fluid | Substance P Concentration | This compound Concentration |
| Cerebrospinal Fluid (CSF) | 2.9 - 11.1 fmol/mL | Generally lower than SP |
| Plasma | Variable, reported in pg/mL to low ng/mL range | Generally lower than SP |
| Brain | ||
| Substantia Nigra | High | Present |
| Caudate Nucleus | High | Present |
| Amygdala | High | Present |
| Dorsal Root Ganglia | High | High |
Note: Concentrations can be influenced by various factors including age, disease state, and the specific analytical method used.
Signaling Pathways
Tachykinin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Activation of these receptors by tachykinin peptides initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling pathway ultimately modulates a wide range of cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release.
Experimental Protocols
Radioligand Binding Assay for Tachykinin Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of unlabelled ligands for tachykinin receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the tachykinin receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer.
-
Unlabeled competitor ligand at various concentrations (typically in a serial dilution). For determination of non-specific binding, use a high concentration of a known potent ligand. For total binding, add buffer only.
-
Radiolabeled tachykinin ligand (e.g., [³H]Substance P or ¹²⁵I-Bolton Hunter-Substance P) at a fixed concentration (typically at or below its Kd value).
-
Membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Tachykinin Peptides
This protocol describes a competitive ELISA for the quantification of tachykinin peptides in biological samples.
Methodology:
-
Plate Preparation:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the target tachykinin peptide (e.g., anti-Substance P antibody) diluted in a coating buffer.
-
Incubate overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Wash the wells again.
-
-
Assay Procedure:
-
Prepare a standard curve by serially diluting a known concentration of the tachykinin peptide standard.
-
Add the standards and samples to the appropriate wells.
-
Immediately add a fixed concentration of the same tachykinin peptide conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to all wells (except the blank).
-
Incubate for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding between the peptide in the sample/standard and the enzyme-conjugated peptide for the capture antibody.
-
-
Detection:
-
Wash the wells thoroughly to remove all unbound components.
-
Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Incubate in the dark at room temperature to allow for color development. The intensity of the color will be inversely proportional to the amount of tachykinin peptide in the sample.
-
Stop the enzyme reaction by adding a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the tachykinin peptide in the samples by interpolating their absorbance values on the standard curve.
-
In Situ Hybridization (ISH) for TAC1 mRNA
This protocol describes the detection of TAC1 mRNA in tissue sections using a non-radioactive chromogenic in situ hybridization method.
Methodology:
-
Tissue Preparation:
-
Fix fresh tissue by immersion in 4% paraformaldehyde in phosphate-buffered saline (PBS) or by perfusion.
-
Cryoprotect the tissue by immersing it in a sucrose solution.
-
Embed the tissue in an optimal cutting temperature (OCT) compound and freeze.
-
Cut thin sections (e.g., 10-20 µm) using a cryostat and mount them on charged microscope slides.
-
-
Probe Synthesis and Hybridization:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the TAC1 mRNA sequence. A sense probe should also be synthesized as a negative control.
-
Pre-treat the tissue sections to improve probe penetration and reduce non-specific binding (e.g., with proteinase K and acetylation).
-
Apply the hybridization solution containing the DIG-labeled probe to the tissue sections.
-
Incubate overnight at an elevated temperature (e.g., 65°C) in a humidified chamber to allow the probe to hybridize to the target mRNA.
-
-
Detection:
-
Perform a series of stringent washes to remove the unbound probe.
-
Block non-specific antibody binding sites with a blocking solution.
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase - AP).
-
Wash to remove the unbound antibody.
-
Add a chromogenic substrate (e.g., NBT/BCIP for AP) that will be converted into a colored precipitate by the enzyme.
-
Incubate until the desired color intensity is reached.
-
-
Visualization:
-
Stop the color development reaction by washing with buffer.
-
Counterstain the sections with a nuclear stain (e.g., Nuclear Fast Red) if desired.
-
Dehydrate the sections through a series of ethanol washes, clear with xylene, and mount with a coverslip.
-
Visualize the colored precipitate, indicating the location of TAC1 mRNA, using a light microscope.
-
Immunohistochemistry (IHC) for Tachykinin Peptides
This protocol outlines the detection and localization of tachykinin peptides in paraffin-embedded tissue sections.
Methodology:
-
Sample Preparation and Deparaffinization:
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on slides.
-
Deparaffinize the sections by immersing them in xylene, followed by rehydration through a graded series of ethanol solutions and finally water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating them in a steamer or microwave. This step is crucial for unmasking the antigenic sites that may have been masked by formalin fixation.
-
-
Staining:
-
Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.
-
Block non-specific protein binding sites with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific for the target tachykinin peptide (e.g., rabbit anti-Substance P) overnight at 4°C.
-
Wash the sections with a wash buffer (e.g., TBS with Tween-20).
-
Incubate with a biotinylated secondary antibody that recognizes the primary antibody (e.g., biotinylated goat anti-rabbit IgG).
-
Wash the sections.
-
Incubate with an avidin-biotin-enzyme complex (e.g., streptavidin-HRP).
-
Wash the sections.
-
Add a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen-antibody reaction.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with a contrasting stain (e.g., hematoxylin) to visualize the cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
Examine the sections under a light microscope to observe the localization and distribution of the tachykinin peptide.
-
Conclusion
The preprotachykinin-A gene and its protein products represent a complex and multifaceted system with profound implications for human health and disease. A thorough understanding of the molecular biology, pharmacology, and signaling of these peptides is essential for the development of novel therapeutic strategies targeting a wide range of disorders, including chronic pain, inflammatory diseases, and psychiatric conditions. This technical guide provides a foundational resource for researchers and drug development professionals, offering both a comprehensive overview and detailed methodologies to facilitate further investigation into this important neuropeptide family. The continued exploration of the tachykinin system holds great promise for the discovery of new medicines and a deeper understanding of human physiology.
References
- 1. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide K - Wikipedia [en.wikipedia.org]
- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Neurokinin A ELISA Kit in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a detailed protocol for the quantitative determination of human Neurokinin A (NKA) in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. This document outlines the assay principle, sample preparation, experimental procedure, data analysis, and relevant signaling pathways.
Introduction
This compound, also known as Substance K, is a tachykinin neuropeptide involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1][2] It is derived from the preprotachykinin-A gene, which also encodes Substance P.[1] NKA exerts its effects by binding to G-protein coupled receptors, primarily the neurokinin-2 receptor (NK2R).[3] Accurate quantification of NKA in human plasma is crucial for research in neuroscience, immunology, and pharmacology, particularly in studies related to asthma, inflammatory bowel disease, and other inflammatory conditions.[2]
Assay Principle
The this compound ELISA kit is typically a competitive immunoassay. This assay involves a microplate pre-coated with a monoclonal antibody specific for NKA. When the samples and standards are added to the wells, the NKA present in the sample competes with a fixed amount of biotinylated NKA for binding to the pre-coated antibody. Following an incubation period, unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated NKA captured by the antibody. After another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of NKA in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve.
Quantitative Data Summary
The following table summarizes typical quantitative data from commercially available this compound ELISA kits. Please note that these values are for reference only, and users should refer to the specific kit manual for precise information.
| Parameter | Typical Value Range |
| Detection Range | 15.63 - 1000 pg/mL |
| Sensitivity | 4.96 - 9.38 pg/mL |
| Intra-assay Precision (CV%) | < 8% |
| Inter-assay Precision (CV%) | < 10% |
| Sample Volume | 50 µL |
| Incubation Time | Varies (typically 1-2 hours at 37°C) |
| Wavelength | 450 nm |
Experimental Protocol
This protocol is a generalized procedure based on common this compound ELISA kits. Always refer to the specific manufacturer's instructions for the kit you are using.
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Eppendorf tubes for sample and standard dilution
-
Deionized or distilled water
-
Absorbent paper
-
37°C incubator
-
Automated plate washer (optional)
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use.
-
Wash Buffer: If provided as a concentrate, dilute with deionized or distilled water to the working concentration as specified in the kit manual.
-
Standard Dilution: Reconstitute the NKA standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve, typically ranging from a high concentration down to a blank (0 pg/mL).
-
Biotinylated Detection Antibody/NKA: Prepare the working solution of the biotinylated detection antibody or biotinylated NKA according to the kit's instructions.
-
HRP Conjugate: Prepare the working solution of the HRP conjugate as per the manufacturer's protocol.
Sample Preparation
-
Plasma Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA or citrate.
-
Centrifugation: Centrifuge the blood samples at 2,000-3,000 rpm for 20 minutes at 2-8°C within 30 minutes of collection.
-
Plasma Separation: Carefully collect the supernatant (plasma) and transfer it to a clean tube.
-
Storage: Assay the plasma samples immediately or aliquot and store them at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles. If precipitates are observed, centrifuge the sample again before assaying.
Assay Procedure
-
Determine Well Layout: Designate wells for standards, blanks, and samples. It is recommended to run all standards and samples in duplicate or triplicate.
-
Add Standard and Samples: Pipette 50 µL of each standard, blank, and plasma sample into the appropriate wells.
-
Add Biotinylated Detection Reagent: Immediately add 50 µL of the prepared biotinylated detection antibody or biotinylated NKA working solution to each well.
-
Incubate: Cover the plate with a sealer and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).
-
Wash: Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with 1X Wash Buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.
-
Add HRP Conjugate: Add 100 µL of the HRP conjugate working solution to each well.
-
Incubate: Cover the plate and incubate for the specified duration and temperature (e.g., 30 minutes at 37°C).
-
Wash: Repeat the wash step as described in step 5.
-
Add Substrate: Add 90 µL of the TMB substrate solution to each well.
-
Incubate: Cover the plate and incubate in the dark at 37°C for 15-25 minutes. Monitor the color development.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate Average OD: Calculate the average OD for each set of duplicate or triplicate standards, blanks, and samples.
-
Subtract Blank: Subtract the average OD of the blank from the average OD of all other wells.
-
Generate Standard Curve: Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine Sample Concentrations: Use the standard curve to determine the concentration of NKA in each sample by interpolating the sample's mean absorbance value.
-
Apply Dilution Factor: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the actual concentration of NKA in the original sample.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the this compound competitive ELISA protocol.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the NK2 receptor.
References
Application Notes: In Vivo Administration of Neurokinin A in Rodents
Introduction
Neurokinin A (NKA), a member of the tachykinin peptide family, is a crucial neurotransmitter and neuromodulator in rodents and other mammals.[1] It exerts its biological effects primarily by binding to the Neurokinin-2 receptor (NK2R), a G-protein coupled receptor (GPCR).[1][2] NKA and its receptor are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues like the gastrointestinal tract and respiratory system.[1] The NKA/NK2R system is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, pain transmission, and regulation of the reproductive axis.[3] In vivo administration of NKA in rodent models is a fundamental approach for investigating these processes and for the preclinical evaluation of novel therapeutics targeting the tachykinin system.
Mechanism of Action
This compound's signaling cascade is initiated upon its binding to the NK2R. This interaction triggers a conformational change in the receptor, leading to the activation of an associated G-protein, typically Gq/11. The activated G-protein then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to promote the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade culminates in various cellular responses, such as muscle contraction and neurotransmitter release.
digraph "NKA Signaling Pathway" {
graph [rankdir="LR", splines=ortho, size="7.6!", bgcolor="#FFFFFF"];
node [style="filled", shape=box, fontname="Arial", margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
Figure 1: this compound (NKA) signaling pathway via the NK2 receptor.
Experimental Protocols
The choice of administration route is critical and depends on the research question, target tissue, and desired systemic versus central nervous system (CNS) effects. All procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
1. General Reagent Preparation
-
Peptide: this compound (lyophilized powder).
-
Vehicle: The choice of solvent is critical for peptide stability and biocompatibility. Sterile, pyrogen-free 0.9% saline is the most common vehicle. For peptides with solubility issues, a small percentage of a solubilizing agent like DMSO or acetic acid may be required, followed by dilution in saline. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Storage: Prepare fresh solutions for each experiment or aliquot and store at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
2. Intraperitoneal (IP) Administration This route is common for systemic administration, offering rapid absorption into the vasculature.
-
Animal Model: Mouse (e.g., C57BL/6, BALB/c) or Rat (e.g., Sprague-Dawley, Wistar).
-
Procedure:
-
Properly restrain the rodent to expose the abdomen. For mice, scruff the neck and secure the tail.
-
Tilt the animal's head downwards to allow abdominal organs to shift cranially.
-
Identify the injection site in the lower abdominal quadrant (left or right) to avoid the bladder and cecum.
-
Using an appropriate gauge needle (e.g., 25-27G for mice), insert the needle at a 30-45° angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Administer the NKA solution. The typical injection volume is up to 10 ml/kg.
-
Withdraw the needle and return the animal to its cage, monitoring for any adverse effects.
-
3. Intravenous (IV) Administration This route provides immediate and complete bioavailability, bypassing absorption barriers.
-
Animal Model: Mouse or Rat.
-
Procedure (Tail Vein):
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rodent in a suitable restrainer.
-
Using a small gauge needle (e.g., 27-30G), insert the needle, bevel up, into one of the lateral tail veins.
-
Successful entry is often confirmed by a "flash" of blood in the needle hub.
-
Slowly inject the NKA solution. The maximum recommended bolus injection volume is 5 ml/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
4. Intracerebroventricular (ICV) Administration This technique is used to bypass the blood-brain barrier and deliver NKA directly into the CNS. It requires stereotaxic surgery.
-
Animal Model: Mouse or Rat.
-
Procedure:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Surgically expose the skull and identify the bregma.
-
Using predetermined coordinates, drill a small hole in the skull over the target lateral ventricle.
-
Slowly lower a cannula or injection needle to the correct depth.
-
Infuse the NKA solution over several minutes to allow for distribution and prevent a rapid increase in intracranial pressure.
-
Slowly withdraw the needle, suture the incision, and provide appropriate post-operative care, including analgesia.
-
Quantitative Data from In Vivo Studies
The following tables summarize dose-response data for this compound from various rodent studies. Doses are highly dependent on the administration route and the physiological endpoint being measured.
Table 1: Effects of this compound on Systemic and CNS Functions in Rodents
| Route of Administration | Rodent Species | Dose/Concentration | Observed Effect | Reference |
| Intra-arterial (coeliac) | Rat | 0.06 - 20 nmol/min | Dose-dependent contraction of the stomach. | |
| Intrastriatal | Mouse | 0.05 - 5 ng/mouse | Elicited vigorous contralateral turning behavior. | |
| Intracerebroventricular (ICV) | Rat | Not specified | Modulates gonadotropin (LH) release. | |
| Intracerebroventricular (ICV) | Rat | 0.5 nM | Increased depressive-like behavior in juvenile rats. | |
| Intraperitoneal (IP) | Mouse | Not specified | Can be used to study effects on reproductive function. |
Experimental Workflow
A typical in vivo experiment involving NKA administration follows a structured workflow to ensure reproducibility and validity of the results.
digraph "Experimental Workflow" {
graph [rankdir="TB", splines=ortho, size="7.6!", bgcolor="#FFFFFF", fontname="Arial"];
node [style="filled", shape=box, fontname="Arial", margin="0.25,0.15"];
edge [fontname="Arial", fontsize=10];
Figure 2: General experimental workflow for in vivo NKA administration.
References
Application Notes: Neurokinin A Receptor (NK2R) Binding Assays
References
- 1. WO2022096736A1 - Compounds and their use in treatment of tachykinin receptor mediated disorders - Google Patents [patents.google.com]
- 2. What are NK2R antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Neurokinin A Receptor (NK2R) Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Neurokinin A receptor (NK2R), also known as Tachykinin receptor 2 (TACR2), expression using Western blotting. This document includes detailed protocols for sample preparation, protein quantification, electrophoresis, immunoblotting, and data analysis, along with a summary of NK2R signaling pathways.
Introduction to this compound Receptor (NK2R)
The this compound receptor (NK2R) is a G-protein coupled receptor (GPCR) that belongs to the tachykinin receptor subfamily. Its primary endogenous ligand is this compound (NKA), a neuropeptide involved in a variety of physiological processes. NK2R is predominantly expressed in the peripheral nervous system, including the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Activation of NK2R is associated with smooth muscle contraction, inflammation, and pain transmission. Consequently, NK2R is a significant target for drug development in conditions such as asthma, irritable bowel syndrome, and other inflammatory disorders. Accurate and reliable quantification of NK2R expression is crucial for understanding its role in both normal physiology and disease states.
Data Presentation: Quantitative Analysis of NK2R Expression
Quantitative Western blotting is essential for comparing the relative expression levels of NK2R in different samples. This requires careful normalization to account for variations in protein loading and transfer. Below are examples of how to present quantitative Western blot data for NK2R expression in a tabular format.
Table 1: Relative Expression of NK2R in Prostate Cancer Tissue
| Sample ID | Tissue Type | NK2R Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Band Intensity (Arbitrary Units) | Normalized NK2R Expression (NK2R/GAPDH) | Fold Change (vs. Adjacent Normal) |
| Patient 1 | Adjacent Normal | 1.25 | 1.30 | 0.96 | 1.00 |
| Patient 1 | Prostate Cancer | 0.65 | 1.28 | 0.51 | 0.53 |
| Patient 2 | Adjacent Normal | 1.40 | 1.35 | 1.04 | 1.00 |
| Patient 2 | Prostate Cancer | 0.72 | 1.33 | 0.54 | 0.52 |
| Patient 3 | Adjacent Normal | 1.32 | 1.29 | 1.02 | 1.00 |
| Patient 3 | Prostate Cancer | 0.59 | 1.31 | 0.45 | 0.44 |
Data is representative and adapted from descriptive findings indicating that TACR2 protein levels were lower in prostate cancer tissues than in adjacent normal prostate tissue.
Table 2: Relative Expression of NK2R in Various Cell Lines
| Cell Line | Description | NK2R Band Intensity (Arbitrary Units) | Loading Control (β-Actin) Band Intensity (Arbitrary Units) | Normalized NK2R Expression (NK2R/β-Actin) |
| HEK293 | Human Embryonic Kidney | 0.85 | 1.50 | 0.57 |
| A549 | Human Lung Carcinoma | 1.10 | 1.45 | 0.76 |
| DLD-1 | Human Colon Adenocarcinoma | 1.35 | 1.48 | 0.91 |
| CT26 | Murine Colon Carcinoma | 0.95 | 1.52 | 0.63 |
This table is a template for presenting quantitative data. Studies have shown NK2R expression in colon cancer cell lines like DLD-1 and CT26. The relative expression levels presented here are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Membrane Protein Extraction from Tissues and Cultured Cells
NK2R is a transmembrane protein, requiring specific extraction methods to ensure its solubilization and integrity.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer is recommended for membrane-bound proteins.
-
RIPA Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use)
-
Cell scraper (for adherent cells)
-
Dounce homogenizer or sonicator
-
Microcentrifuge
Procedure for Cultured Cells:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL per 10 cm dish).
-
For adherent cells, use a cell scraper to gently collect the cell lysate. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the protein extract to a new pre-cooled tube.
Procedure for Tissues:
-
Excise the tissue of interest and immediately place it on ice.
-
Wash the tissue with ice-cold PBS to remove any contaminants.
-
Mince the tissue into small pieces on ice.
-
Add ice-cold lysis buffer with freshly added protease and phosphatase inhibitors.
-
Homogenize the tissue using a Dounce homogenizer or sonicator on ice.
-
Agitate the homogenate for 2 hours at 4°C.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new pre-cooled tube.
Protocol 2: Protein Quantification
It is crucial to accurately determine the protein concentration of each lysate to ensure equal loading on the gel.
Materials:
-
BCA Protein Assay Kit or Bradford Protein Assay Kit
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the chosen protein assay kit.
-
Prepare a standard curve using the provided protein standard (e.g., Bovine Serum Albumin).
-
Dilute a small aliquot of your protein lysate to fall within the linear range of the standard curve.
-
Measure the absorbance using a microplate reader.
-
Calculate the protein concentration of your samples based on the standard curve.
Protocol 3: Western Blotting for NK2R
Materials:
-
SDS-PAGE gels (10% or 4-12% gradient gels are suitable)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against NK2R (refer to manufacturer's datasheet for recommended dilution)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Sample Preparation for Loading: Mix a calculated volume of protein lysate (typically 20-40 µg) with Laemmli sample buffer. For membrane proteins like NK2R, heating at 70°C for 10 minutes is often preferred over boiling to prevent aggregation.
-
SDS-PAGE: Load the prepared samples and a molecular weight marker into the wells of the SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. PVDF membranes are generally recommended for their higher binding capacity.
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-NK2R antibody in blocking buffer according to the manufacturer's recommendations (a starting dilution of 1:500 to 1:2000 is common). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the H
Application Notes and Protocols for Studying Neurokinin A-Induced Bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying Neurokinin A (NKA)-induced bronchoconstriction. NKA, a member of the tachykinin family of neuropeptides, is a potent bronchoconstrictor implicated in the pathophysiology of airway diseases such as asthma.[1][2][3] Understanding the mechanisms of NKA-induced bronchoconstriction and developing effective therapeutic interventions requires robust and reproducible experimental models.
Introduction to this compound and Bronchoconstriction
This compound is released from sensory nerve endings in the airways and exerts its biological effects by binding to specific G protein-coupled receptors, primarily the neurokinin-2 (NK2) receptor, on airway smooth muscle cells.[2][4] Activation of these receptors initiates a signaling cascade leading to smooth muscle contraction and airway narrowing. Studies have shown that patients with asthma are hyperresponsive to the bronchoconstrictor effects of NKA.
Key Receptors Involved:
-
NK1 Receptor: While NKA has a higher affinity for the NK2 receptor, it can also interact with NK1 receptors, which may also contribute to bronchoconstriction.
-
NK2 Receptor: This is considered the primary receptor mediating NKA-induced bronchoconstriction in human airways.
-
NK3 Receptor: The role of NK3 receptors in NKA-induced bronchoconstriction is less defined but may involve facilitation of cholinergic neurotransmission in some species.
Experimental Models for Studying NKA-Induced Bronchoconstriction
A variety of in vivo, ex vivo, and in vitro models are utilized to investigate NKA-induced bronchoconstriction. The choice of model depends on the specific research question, ranging from systemic physiological responses to molecular signaling events.
In Vivo Models
In vivo models are essential for understanding the integrated physiological response to NKA in a whole organism.
-
Human Clinical Studies: These studies typically involve inhalation challenges with NKA in healthy volunteers or patients with asthma to assess airway responsiveness. Lung function parameters such as Forced Expiratory Volume in one second (FEV1) and specific airway conductance (sGaw) are measured.
-
Animal Models: Guinea pigs are a commonly used species due to their pronounced bronchoconstrictor response to various stimuli, including NKA. Anesthetized and ventilated animals allow for direct measurement of airway resistance and lung compliance.
Ex Vivo Models
Ex vivo models using isolated tissues provide a bridge between in vivo and in vitro studies, allowing for the investigation of tissue-level responses in a controlled environment.
-
Isolated Perfused Lung: This model allows for the study of bronchoconstriction in an intact lung preparation, free from systemic influences.
-
Precision-Cut Lung Slices (PCLS): PCLS maintain the three-dimensional structure of the airways and allow for real-time imaging of airway narrowing in response to NKA.
-
Isolated Tracheal or Bronchial Rings: This classic pharmacological preparation is used to measure isometric contraction of airway smooth muscle in response to NKA and to evaluate the potency and efficacy of receptor antagonists.
In Vitro Models
In vitro models using cultured cells are ideal for dissecting the molecular and cellular mechanisms underlying NKA's effects.
-
Primary Airway Smooth Muscle Cells: These cells, isolated from human or animal airways, are used to study signaling pathways, calcium mobilization, and proliferative responses to NKA.
-
Lung-on-a-Chip Models: These microfluidic devices allow for the co-culture of different lung cell types, such as epithelial and smooth muscle cells, to create a more physiologically relevant in vitro model of the airway.
Data Presentation
The following tables summarize quantitative data from representative studies on NKA-induced bronchoconstriction and the effects of various antagonists.
Table 1: In Vivo NKA Challenge in Asthmatic Patients
| Treatment | Dose | Parameter | NKA PC20 (log10 mol/mL) | Fold Shift vs. Placebo | Reference |
| Placebo | - | FEV1 | -6.8 | - | |
| DNK333 (NK1/NK2 Antagonist) | 100 mg (oral) | FEV1 | -5.6 | 15.8 | |
| Placebo | - | FEV1 | -6.75 | - | |
| SR 48968 (NK2 Antagonist) | 100 mg (oral) | FEV1 | -6.25 | 3.16 | |
| Placebo | - | FEV1 | -6.95 | - | |
| MEN11420 (NK2 Antagonist) | 2 mg (i.v.) | FEV1 | -6.38 | 3.72 | |
| MEN11420 (NK2 Antagonist) | 8 mg (i.v.) | FEV1 | -6.11 | 6.92 |
PC20: Provocative concentration of NKA causing a 20% fall in the respective parameter.
Table 2: In Vivo NKA Challenge in Guinea Pigs
| Treatment | Dose | Parameter | % Reversal of NKA-induced Increase in Airway Resistance | Reference |
| Menthol | 7.5 µg/L (inhaled) | Airway Resistance | 41% |
Experimental Protocols
Protocol 1: In Vivo NKA-Induced Bronchoconstriction in Anesthetized Guinea Pigs
Objective: To measure the bronchoconstrictor response to intravenously administered NKA in anesthetized and ventilated guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Urethane anesthesia
-
Tracheal cannula
-
Animal ventilator
-
Pressure transducer connected to a data acquisition system
-
This compound
-
Saline (vehicle)
-
Test compounds (e.g., receptor antagonists)
Procedure:
-
Anesthetize the guinea pig with urethane.
-
Perform a tracheotomy and insert a cannula into the trachea.
-
Connect the animal to a ventilator.
-
Monitor and record baseline airway resistance.
-
Administer the test compound or vehicle intravenously.
-
After a predetermined pretreatment time, administer a bolus intravenous injection of NKA (e.g., 1 µ g/min infusion).
-
Continuously measure and record airway resistance throughout the experiment.
-
The peak increase in airway resistance is used to quantify the bronchoconstrictor response.
-
Calculate the percentage inhibition of the NKA-induced bronchoconstriction by the test compound compared to the vehicle control.
Protocol 2: In Vitro Isometric Contraction of Isolated Guinea Pig Tracheal Rings
Objective: To measure the contractile response of isolated tracheal smooth muscle to NKA.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Krebs-Henseleit buffer
-
Organ bath system with force transducers
-
This compound
-
Test compounds (e.g., receptor antagonists)
Procedure:
-
Euthanize a guinea pig and excise the trachea.
-
Prepare tracheal rings (2-3 cartilage rings wide).
-
Mount the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Apply an optimal resting tension to the rings and allow them to equilibrate.
-
Pre-incubate the tissues with the test compound or vehicle for a specified time.
-
Generate a cumulative concentration-response curve to NKA by adding increasing concentrations of NKA to the organ bath.
-
Record the isometric tension generated by the tracheal rings.
-
Analyze the data to determine the potency (EC50) and efficacy (Emax) of NKA in the presence and absence of the test compound.
Protocol 3: NKA Inhalation Challenge in Human Subjects
Objective: To assess the effect of a test compound on NKA-induced bronchoconstriction in patients with mild asthma.
Materials:
-
Subjects with a diagnosis of mild asthma
-
Spirometer for measuring FEV1
-
Nebulizer for NKA administration
-
This compound solution in graded concentrations (e.g., 3.3 x 10⁻⁹ to 1.0 x 10⁻⁶ mol/mL).
-
Placebo and active drug (e.g., NK receptor antagonist)
Procedure:
-
This is a double-blind, placebo-controlled, crossover study design.
-
On separate study days, subjects receive a single oral dose of the test compound (e.g., 100 mg DNK333) or placebo.
-
At specified time points after dosing (e.g., 1 and 10 hours), perform an NKA inhalation challenge.
-
Measure baseline FEV1.
-
Subjects inhale aerosols of increasing concentrations of NKA.
-
Measure FEV1 after each inhalation until a fall of at least 20% from baseline is observed.
-
The provocative concentration of NKA causing a 20% fall in FEV1 (PC20) is calculated.
-
Compare the PC20 values between the active treatment and placebo groups to determine the protective effect of the compound.
Visualization of Signaling Pathways and Workflows
Caption: NKA signaling pathway in airway smooth muscle.
Caption: In vivo experimental workflow.
Caption: In vitro organ bath workflow.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Mechanisms involved in neurokinin-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of inhaled FK224, a tachykinin NK-1 and NK-2 receptor antagonist, on this compound-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on this compound-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: siRNA-Mediated Knockdown of the Neurokinin A Receptor (NK2R)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Neurokinin A receptor (NK2R), also known as Tachykinin receptor 2 (TACR2), is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes.[1][2] Its activation by its endogenous ligand, this compound (NKA), is associated with smooth muscle contraction, inflammation, pain transmission, and gastrointestinal motility.[1][3] Consequently, NK2R is a therapeutic target for conditions like asthma, irritable bowel syndrome (IBS), and inflammatory diseases.[4] RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful method for transiently silencing gene expression, providing a robust tool to study the functional roles of proteins like NK2R. These application notes provide detailed protocols for the siRNA-mediated knockdown of NK2R and subsequent validation at the mRNA and protein levels.
This compound Receptor (NK2R) Signaling Pathway
NK2R is primarily coupled to the Gαq protein. Upon binding of NKA, the receptor undergoes a conformational change, activating the G-protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Experimental Workflow for NK2R Knockdown
The overall process involves designing a specific siRNA targeting the NK2R mRNA, introducing it into a suitable cell line, and subsequently validating the knockdown efficiency at both the mRNA and protein levels.
Experimental Protocols
Protocol 1: siRNA Design and Synthesis
Successful gene silencing depends critically on the design of the siRNA.
-
Target Sequence Selection:
-
Obtain the mRNA reference sequence for the target gene, TACR2 (human Gene ID: 6865), from a public database (e.g., NCBI).
-
Use a validated siRNA design tool (e.g., from Dharmacon, IDT) to select several potential target sequences. Good design algorithms account for GC content (30-60%), avoid internal repeats, and minimize off-target homology.
-
Typically, siRNA duplexes are 19-21 nucleotides in length with 2-nucleotide 3' overhangs.
-
-
Controls:
-
Negative Control: A non-targeting or "scrambled" siRNA with no known homology in the target organism's genome is essential to control for non-specific effects of the transfection process.
-
Positive Control: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH) can be used to optimize transfection conditions.
-
-
Synthesis:
-
Order chemically synthesized, purified, and annealed siRNAs from a reputable commercial supplier.
-
Protocol 2: Cell Culture and Transfection (Example: 24-well plate)
This protocol is optimized for HEK293 cells, a commonly used and easily transfectable cell line. Optimization may be required for other cell types.
-
Cell Seeding (Day 1):
-
Seed healthy, exponentially growing HEK293 cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 50,000 to 80,000 cells/well).
-
Use 0.5 mL of complete growth medium (e.g., DMEM with 10% FBS) per well. Do not use antibiotics in the medium during transfection.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection (Day 2):
-
For each well to be transfected, prepare two tubes:
-
Tube A (siRNA): Dilute the siRNA stock (typically 10-20 µM) to the desired final concentration (e.g., 10-50 nM) in 50 µL of serum-free medium (e.g., Opti-MEM®). Mix gently.
-
Tube B (Lipid Reagent): Dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium according to the manufacturer's instructions (e.g., 1.5 µL of reagent). Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine: Add the diluted siRNA (Tube A) to the diluted lipid reagent (Tube B). Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add to Cells: Add the 100 µL of siRNA-lipid complex drop-wise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.
-
-
Incubation (Post-Transfection):
-
Return the plate to the 37°C, 5% CO₂ incubator.
-
Incubate for 24 to 72 hours before analysis. The optimal time depends on the stability of the NK2R protein and the specific research question. Maximal mRNA knockdown is often observed at 24-48 hours, while protein knockdown may be maximal at 48-72 hours.
-
Protocol 3: Validation of NK2R Knockdown by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the reduction in NK2R mRNA levels.
-
RNA Isolation:
-
At the desired time point post-transfection (e.g., 48 hours), aspirate the culture medium and wash cells once with PBS.
-
Lyse the cells directly in the well and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, QIAGEN) according to the manufacturer's protocol.
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 100 ng to 1 µg of total RNA using a reverse transcription kit (e.g., M-MLV Reverse Transcriptase) with random primers or oligo(dT) primers.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for TACR2, a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan-based master mix.
-
Example Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green).
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative quantification of TACR2 mRNA expression using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control siRNA-treated sample.
-
Protocol 4: Validation of NK2R Knockdown by Western Blot
Western blotting is used to confirm the reduction of NK2R protein levels.
-
Protein Lysate Preparation:
-
At the desired time point (e.g., 72 hours), wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer containing protease inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody: Incubate the membrane overnight at 4°C with a validated primary antibody specific for NK2R (e.g., Rabbit pAb to NK-2R, diluted 1:500-1:2000). Also probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize NK2R band intensity to the loading control.
-
Data Presentation
Quantitative data should be presented clearly to demonstrate knockdown efficiency.
Table 1: Example qRT-PCR Data for NK2R mRNA Knockdown Data represents mean ± SD from a triplicate experiment, 48 hours post-transfection. Relative expression is calculated using the ΔΔCt method, normalized to GAPDH and the Negative Control siRNA.
| Treatment Group | Target Gene | Avg. Ct (Target) | Avg. Ct (GAPDH) | ΔCt (Target - GAPDH) | ΔΔCt | Relative Expression (2-ΔΔCt) | % Knockdown |
| Untreated Cells | TACR2 | 24.5 ± 0.2 | 18.0 ± 0.1 | 6.5 | 0.05 | 0.97 | N/A |
| Negative Control siRNA | TACR2 | 24.4 ± 0.1 | 17.9 ± 0.2 | 6.5 | 0.00 | 1.00 | 0% |
| NK2R siRNA #1 | TACR2 | 27.1 ± 0.3 | 18.1 ± 0.1 | 9.0 | 2.50 | 0.18 | 82% |
| NK2R siRNA #2 | TACR2 | 27.5 ± 0.2 | 18.0 ± 0.2 | 9.5 | 3.00 | 0.13 | 87% |
Table 2: Example Western Blot Densitometry Data for NK2R Protein Knockdown Data represents mean ± SD from a triplicate experiment, 72 hours post-transfection. Relative protein level is normalized to β-actin and the Negative Control siRNA.
| Treatment Group | NK2R Intensity | β-actin Intensity | Normalized NK2R Level | Relative Protein Level | % Knockdown |
| Untreated Cells | 1.05 ± 0.08 | 1.10 ± 0.05 | 0.95 | 0.98 | N/A |
| Negative Control siRNA | 0.98 ± 0.06 | 1.01 ± 0.04 | 0.97 | 1.00 | 0% |
| NK2R siRNA #1 | 0.22 ± 0.03 | 1.05 ± 0.06 | 0.21 | 0.22 | 78% |
| NK2R siRNA #2 | 0.16 ± 0.02 | 0.99 ± 0.05 | 0.16 | 0.17 | 83% |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Neurokinin A Concentration for In Vitro Cell Stimulation
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Neurokinin A (NKA) concentration in in vitro cell stimulation experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in in vitro studies?
A1: The effective concentration of this compound (NKA) can vary significantly depending on the cell type, the specific NKA receptor subtype being studied (primarily NK2R), and the experimental readout. However, a common starting point for dose-response experiments is in the low nanomolar to micromolar range. For instance, in cell lines expressing the NK2 receptor, the EC50 (half-maximal effective concentration) for NKA-induced calcium flux can be as low as 2.38 x 10⁻⁹ M, while for cAMP flux it can be around 5.61 x 10⁻⁹ M[1]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q2: How can I determine the optimal NKA concentration for my specific cell line?
A2: The most effective method is to perform a dose-response experiment. This involves treating your cells with a range of NKA concentrations and measuring the desired biological response (e.g., calcium influx, cAMP production, gene expression). A typical dose-response curve might include concentrations ranging from 1 pM to 10 µM. The optimal concentration will be the one that elicits a robust and reproducible response without inducing cytotoxicity.
Q3: What are the primary signaling pathways activated by this compound?
A3: this compound primarily acts through the G-protein coupled receptor, NK2R. Activation of NK2R can trigger two main signaling pathways. The primary mechanism involves the Gq/11 protein, leading to the activation of phospholipase C, which in turn results in an increase in intracellular calcium ([Ca²⁺]i) and diacylglycerol (DAG)[2][3]. Additionally, NKA can stimulate the Gs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels[1][4].
Q4: Can this compound be cytotoxic at high concentrations?
A4: While NKA is a naturally occurring peptide, excessively high concentrations can potentially lead to off-target effects or cytotoxicity in some cell types. It is crucial to assess cell viability alongside your functional assays, especially when using concentrations in the high micromolar range. A standard cell viability assay, such as MTT or Trypan Blue exclusion, should be performed in parallel with your stimulation experiments to rule out any confounding cytotoxic effects.
Q5: How should I prepare and store this compound for in vitro experiments?
A5: this compound is a peptide and should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute the peptide in a sterile, aqueous buffer (e.g., PBS) or a small amount of a solvent like DMSO, which can then be further diluted in your cell culture medium. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -20°C or -80°C for long-term stability.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cell stimulation experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cellular response to NKA stimulation | 1. Sub-optimal NKA concentration: The concentration used may be too low to elicit a detectable response. 2. Cell line does not express functional NK2 receptors: The target cells may not have the necessary receptors for NKA. 3. Degraded NKA peptide: Improper storage or handling may have led to the degradation of the NKA peptide. 4. Issues with the assay readout: The method used to measure the cellular response (e.g., calcium indicator dye, cAMP assay kit) may not be sensitive enough or may be malfunctioning. | 1. Perform a dose-response curve: Test a wide range of NKA concentrations (e.g., 1 pM to 10 µM) to identify the optimal concentration. 2. Verify receptor expression: Confirm the expression of NK2R in your cell line using techniques like RT-PCR, western blotting, or immunofluorescence. 3. Use fresh NKA: Prepare a fresh stock solution of NKA from a new vial and handle it according to the manufacturer's instructions. 4. Optimize and validate your assay: Ensure your assay is properly calibrated and sensitive enough to detect the expected changes. Run positive and negative controls to validate the assay's performance. |
| High background signal in unstimulated control wells | 1. Autofluorescence of cells or medium: Some cell types or culture media can exhibit high background fluorescence. 2. Leaky calcium indicator dyes: In calcium flux assays, the dye may not be properly retained within the cells. 3. Basal receptor activity: Some cell lines may have a high basal level of NK2R signaling. | 1. Use a background correction: Subtract the fluorescence of cell-free and dye-free wells from your measurements. 2. Optimize dye loading conditions: Adjust the concentration of the calcium indicator dye and the incubation time to ensure optimal loading and retention. 3. Use a receptor antagonist: In some cases, a specific NK2R antagonist can be used to determine the level of basal receptor activity. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. 2. Inconsistent NKA preparation: Variations in the preparation and dilution of the NKA stock solution can lead to inconsistent final concentrations. 3. Pipetting errors: Inaccurate pipetting can lead to significant variations in the amount of NKA added to each well. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. Be mindful that serum components can sometimes interfere with NKA activity. 2. Prepare fresh dilutions for each experiment: Always prepare fresh dilutions of NKA from a validated stock solution immediately before use. 3. Use calibrated pipettes and proper technique: Ensure all pipettes are properly calibrated and use careful pipetting techniques to minimize errors. |
| Observed cytotoxicity at higher NKA concentrations | 1. Off-target effects: High concentrations of NKA may activate other receptors or cellular pathways, leading to toxicity. 2. Solvent toxicity: If using a solvent like DMSO to dissolve NKA, the final concentration of the solvent in the cell culture medium may be toxic. | 1. Perform a cell viability assay: Use an assay like MTT, MTS, or Trypan Blue exclusion to determine the cytotoxic concentration of NKA for your cells. 2. Limit solvent concentration: Ensure the final concentration of any solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound in in vitro assays.
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 (Agonist) | 2.38 x 10⁻⁹ M | Calcium Flux | NK2R Nomad Cell Line | |
| EC50 (Agonist) | 5.61 x 10⁻⁹ M | cAMP Flux | NK2R Nomad Cell Line | |
| Dissociation Constant (KD) | 0.4 nM | Radioligand Binding | Rat bladder and colon membranes | |
| Dissociation Constant (KD) | 1.9 nM | Radioligand Binding | Rat fundus membranes |
Experimental Protocols
Protocol 1: Determining Optimal NKA Concentration using a Calcium Flux Assay
Objective: To determine the optimal concentration of this compound for inducing a calcium response in a specific cell line.
Materials:
-
Cells expressing NK2 receptors
-
96-well black, clear-bottom microplate
-
This compound (lyophilized powder)
-
Sterile PBS or appropriate buffer for reconstitution
-
Cell culture medium (serum-free for the assay)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (if required for dye loading)
-
Probenecid (optional, to prevent dye extrusion)
-
Fluorescence microplate reader with an injection system
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Preparation of NKA Solutions:
-
Prepare a 1 mM stock solution of NKA in sterile PBS or another suitable solvent. Aliquot and store at -80°C.
-
On the day of the experiment, prepare a series of dilutions of NKA in serum-free medium to achieve final concentrations ranging from 1 pM to 10 µM.
-
-
Calcium Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the wells and wash once with serum-free medium.
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, gently wash the cells twice with serum-free medium to remove excess dye.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for 1-2 minutes.
-
Inject the prepared NKA dilutions into the respective wells and continue to record the fluorescence signal for an additional 3-5 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response by dividing ΔF by the baseline fluorescence (ΔF/F₀).
-
Plot the normalized response against the logarithm of the NKA concentration to generate a dose-response curve.
-
Use a non-linear regression analysis to determine the EC50 value.
-
Protocol 2: Assessing NKA-Induced Cytotoxicity using an MTT Assay
Objective: To evaluate the potential cytotoxic effects of different concentrations of this compound.
Materials:
-
Cells of interest
-
96-well clear microplate
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well clear microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of NKA in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the NKA dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest NKA concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 500 and 600 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
-
Calculate the percentage of cell viability for each NKA concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the NKA concentration.
-
Visualizations
Caption: this compound (NKA) signaling pathways.
Caption: Experimental workflow for optimizing NKA concentration.
References
How to prevent degradation of Neurokinin A in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Neurokinin A (NKA) in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NKA) and why is its stability a concern in experiments?
A1: this compound (NKA), also known as Substance K, is a peptide neurotransmitter belonging to the tachykinin family. It plays a significant role in various physiological processes, including inflammation, pain perception, and smooth muscle contraction, by acting primarily on the Neurokinin-2 (NK2) receptor.[1] Like other peptides, NKA is susceptible to rapid degradation in experimental solutions by enzymes called peptidases. This degradation can lead to a loss of biological activity, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the primary enzymes responsible for NKA degradation?
A2: The primary enzymes responsible for the degradation of NKA in biological preparations are metallopeptidases, specifically:
-
Neutral Endopeptidase (NEP) , also known as Neprilysin or EC 3.4.24.11.[2]
-
Angiotensin-Converting Enzyme (ACE) , also known as Dipeptidyl Carboxypeptidase or EC 3.4.15.1.[3]
These enzymes cleave the peptide at specific sites, inactivating the molecule.
Q3: How can I prevent the enzymatic degradation of NKA in my experimental solution?
A3: The most effective way to prevent enzymatic degradation of NKA is to use a combination of peptidase inhibitors. These are small molecules that block the active sites of the degrading enzymes. For comprehensive protection against NKA degradation, a cocktail of inhibitors is often recommended.
Q4: What are the recommended storage conditions for NKA stock solutions?
A4: To ensure the stability of your NKA stock solutions, it is recommended to:
-
Store lyophilized NKA at -20°C or -80°C for long-term storage.
-
Reconstitute NKA in a suitable solvent, such as sterile distilled water or a buffer with a pH between 5 and 7.
-
Aliquot the reconstituted NKA into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquoted stock solutions at -20°C for up to one month or at -80°C for up to six months.
-
For working solutions, it is best to prepare them fresh on the day of the experiment.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Low or no biological response to NKA. | 1. Degradation of NKA: The most common cause is enzymatic degradation by peptidases present in the experimental system (e.g., cell culture, tissue homogenate).2. Improper storage: Repeated freeze-thaw cycles or prolonged storage of working solutions can lead to NKA degradation. | 1. Add peptidase inhibitors: Use a cocktail of inhibitors such as thiorphan (for NEP) and captopril (for ACE) in your experimental buffer. See the detailed protocol below.2. Follow proper storage procedures: Aliquot stock solutions and prepare working solutions fresh for each experiment. |
| Inconsistent results between experiments. | 1. Variable peptidase activity: The level of endogenous peptidase activity can vary between different batches of cells or tissue preparations.2. Inconsistent inhibitor concentration: Inaccurate preparation of inhibitor stock or working solutions. | 1. Standardize the use of peptidase inhibitors: Always include a consistent concentration of peptidase inhibitors in your experimental buffer for all experiments.2. Prepare fresh inhibitor solutions: Prepare fresh working solutions of inhibitors for each experiment from properly stored stock solutions. |
| Precipitation observed in the experimental solution. | 1. Poor solubility of NKA or inhibitors: Some peptides and inhibitors may have limited solubility in certain buffers.2. Incorrect solvent for stock solutions: Using an inappropriate solvent to dissolve NKA or inhibitors can lead to precipitation upon dilution in aqueous buffers. | 1. Optimize buffer composition: Ensure the pH of your experimental buffer is between 5 and 7. Mild sonication can aid in dissolving peptides.2. Use appropriate solvents for stock solutions: Dissolve peptidase inhibitors in a suitable organic solvent like DMSO before preparing aqueous working solutions. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity. |
Quantitative Data Summary
The use of peptidase inhibitors can significantly enhance the potency of NKA by preventing its degradation. The following table summarizes the effect of a combination of thiorphan and captopril on the half-maximal effective concentration (EC₅₀) of NKA in rat spinal cord slices.
| Condition | NKA EC₅₀ (nM) | Fold Increase in Potency |
| Without Peptidase Inhibitors | 170 | - |
| With 10 µM Thiorphan + 10 µM Captopril | 60 | 2.83 |
Experimental Protocols
Protocol 1: Preparation of Peptidase Inhibitor Stock Solutions
This protocol describes the preparation of 10 mM stock solutions of thiorphan and captopril.
Materials:
-
Thiorphan powder
-
Captopril powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Thiorphan (10 mM Stock):
-
Weigh out the appropriate amount of thiorphan powder. (Molecular Weight of Thiorphan ≈ 254.3 g/mol ). For 1 mL of a 10 mM solution, you will need 2.54 mg.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex until fully dissolved.
-
Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C.
-
-
Captopril (10 mM Stock):
-
Weigh out the appropriate amount of captopril powder. (Molecular Weight of Captopril ≈ 217.29 g/mol ). For 1 mL of a 10 mM solution, you will need 2.17 mg.
-
Dissolve the powder in sterile distilled water to a final concentration of 10 mM.
-
Vortex until fully dissolved.
-
Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C.
-
Protocol 2: Using Peptidase Inhibitors in an Experimental Solution
This protocol provides a general workflow for incorporating peptidase inhibitors to protect NKA from degradation in a typical in vitro experiment.
Materials:
-
This compound
-
Experimental buffer (e.g., HEPES-buffered saline, Krebs-Ringer buffer), pH 7.4
-
10 mM Thiorphan stock solution
-
10 mM Captopril stock solution
-
Cells or tissue preparation
Procedure:
-
Prepare the Experimental Buffer with Inhibitors:
-
On the day of the experiment, thaw the required aliquots of thiorphan and captopril stock solutions.
-
Add the inhibitors to your experimental buffer to achieve the desired final concentration. A commonly used and effective concentration is 10 µM for both thiorphan and captopril.
-
For a 10 mL final volume, add 10 µL of the 10 mM thiorphan stock and 10 µL of the 10 mM captopril stock.
-
-
Mix the solution thoroughly.
-
-
Pre-incubation with Inhibitors:
-
Before adding NKA, pre-incubate your cells or tissue preparation with the inhibitor-containing buffer for 10-15 minutes at the experimental temperature (e.g., 37°C). This allows the inhibitors to permeate the tissue and inactivate any endogenous peptidases.
-
-
Addition of this compound:
-
Prepare a working solution of NKA in the inhibitor-containing buffer.
-
Add the NKA working solution to your experimental setup to achieve the desired final concentration.
-
-
Proceed with your experiment.
Visualizations
Caption: Enzymatic Degradation Pathway of this compound and Points of Inhibition.
Caption: this compound Signaling Pathway via the NK2 Receptor.
Caption: Experimental Workflow for Preventing NKA Degradation.
References
Technical Support Center: Enhancing Reproducibility in Neurokinin A Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common reproducibility challenges in Neurokinin A (NKA) animal studies. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols, we aim to foster more consistent and reliable experimental outcomes.
I. Troubleshooting Guides
This section addresses specific issues that may arise during common experimental procedures involving this compound.
Inconsistent Behavioral Assay Results
Q1: We are observing high variability in our anxiety-related behavioral assays (e.g., Elevated Plus Maze, Open Field Test) following NKA administration. What are the potential causes and solutions?
A1: High variability in behavioral assays is a frequent challenge. Several factors related to the experimental setup and the animals themselves can contribute to this.
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Animal Handling and Acclimation | Insufficient handling or acclimation can lead to stress and anxiety, masking the effects of NKA. | Handle animals for at least 3-5 days prior to testing. Allow for a minimum of a 45-60 minute acclimation period in the testing room before starting the experiment.[1][2] |
| Environmental Conditions | Inconsistent lighting, noise levels, or time of day for testing can significantly impact rodent behavior.[2][3] | Standardize the testing environment. Maintain consistent light intensity (e.g., 100-200 lux for open field), use a white noise generator to mask external sounds, and conduct tests at the same time each day.[2] |
| Apparatus and Procedure Standardization | Minor variations in the maze dimensions, the way the animal is placed on the apparatus, and the duration of the test can introduce variability. | Use standardized equipment with consistent dimensions. Always place the animal in the same starting position (e.g., in the center of the maze, facing a closed arm). Ensure the test duration is consistent across all animals. |
| Dose and Administration Route | The dose of NKA and the route of administration (e.g., intracerebroventricular vs. systemic) can lead to different behavioral outcomes. | Conduct a dose-response study to determine the optimal concentration of NKA for the desired effect. Be consistent with the administration route throughout the study. |
| Animal Characteristics | The strain, sex, and age of the animals can influence their behavioral response to NKA. | Clearly report the strain, sex, and age of the animals used. If possible, use animals from a single supplier to minimize genetic variability. |
Experimental Workflow for Behavioral Assays
Weak or No Signal in Immunohistochemistry (IHC) for NK2R
Q2: We are not getting a clear signal for the Neurokinin-2 Receptor (NK2R) in our rodent brain tissue sections. What could be the issue?
A2: A weak or absent IHC signal for NK2R can be due to a variety of factors, from tissue preparation to the antibodies and detection reagents used.
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Improper Tissue Fixation | Over-fixation can mask the epitope, while under-fixation can lead to poor tissue morphology and loss of the antigen. | Optimize fixation time. For perfusion with Bouin's fixative, ensure adequate post-fixation and rinsing. |
| Suboptimal Antigen Retrieval | The cross-linking caused by fixation may be preventing the primary antibody from accessing the NK2R epitope. | Perform antigen retrieval. Heat-Induced Epitope Retrieval (HIER) with a citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) is common. The optimal method should be determined empirically for the specific anti-NK2R antibody. |
| Primary Antibody Issues | The primary antibody may not be validated for IHC, may have been stored incorrectly, or is being used at a suboptimal concentration. | Confirm the anti-NK2R antibody is validated for IHC on the species and tissue type you are using. Perform a titration to find the optimal antibody concentration. Always include a positive control tissue known to express NK2R. |
| Secondary Antibody or Detection System Problems | The secondary antibody may not be compatible with the primary, or the detection reagents may be inactive. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbits). Test the activity of your detection system (e.g., HRP-DAB) independently. |
| Insufficient Antibody Penetration | For free-floating sections, the antibody may not be adequately penetrating the tissue. | Include a detergent like Triton X-100 (e.g., 0.3%) in your blocking and antibody dilution buffers to improve penetration. |
High Background in this compound ELISA
Q3: Our NKA ELISA results show high background, making it difficult to distinguish the signal from our samples. How can we reduce the background?
A3: High background in an ELISA can obscure your results and is often due to non-specific binding of antibodies or issues with the washing steps.
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Insufficient Washing | Residual unbound antibodies and reagents can lead to a high background signal. | Increase the number of wash steps (e.g., to 5) and ensure a sufficient volume of wash buffer is used to completely fill the wells each time. Soaking the wells for 1-2 minutes during each wash can also be beneficial. |
| Antibody Concentration Too High | Excessive concentrations of the detection antibody can lead to non-specific binding. | Perform a checkerboard titration to determine the optimal concentration of your detection antibody that provides a good signal-to-noise ratio. |
| Inadequate Blocking | Non-specific binding sites on the plate may not be sufficiently blocked. | Ensure the blocking buffer is fresh and incubate for the recommended time (typically 1-2 hours at room temperature). |
| Cross-Reactivity | The antibodies may be cross-reacting with other molecules in the sample matrix. | Use a sample diluent that is similar to your sample matrix. If necessary, perform a spike and recovery experiment to assess for matrix effects. |
| Contaminated Reagents | Contamination of buffers or reagents can lead to high background. | Use fresh, sterile buffers and reagents. Avoid repeated use of the same pipette tips for different reagents. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main signaling pathways activated by this compound?
A1: this compound primarily exerts its effects by binding to the Neurokinin-2 Receptor (NK2R), a G-protein-coupled receptor (GPCR). This binding initiates a conformational change in the receptor, leading to the activation of associated G-proteins. The primary signaling cascade involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). NKA can also influence cyclic AMP (cAMP) levels.
Q2: Why do some studies report conflicting behavioral effects of NKA (e.g., anxiogenic vs. anxiolytic)?
A2: The conflicting reports on the behavioral effects of NKA are a key reproducibility issue. This discrepancy can be attributed to several factors:
-
Receptor Specificity: While NKA has the highest affinity for the NK2R, it can also bind to NK1R, especially at higher concentrations. The activation of different receptor subtypes in different brain regions can lead to opposing behavioral outcomes.
-
Brain Region Specificity: The specific site of NKA administration in the brain is critical. Localized injections into different nuclei of the amygdala, for example, can produce either anxiogenic or anxiolytic effects.
-
Animal Species and Strain: There are known species differences in the distribution and pharmacology of neurokinin receptors, which can lead to varied behavioral responses.
-
Experimental Paradigm: The specific behavioral test used can influence the observed effect. A compound may appear anxiolytic in one test (e.g., elevated plus maze) but have no effect in another (e.g., light-dark box).
Q3: What are the key considerations for preparing samples for NKA ELISA?
A3: Proper sample collection and preparation are crucial for accurate NKA quantification.
-
Blood Samples: Collect blood in tubes containing protease inhibitors to prevent NKA degradation. For plasma, use EDTA as an anticoagulant and centrifuge at 2-8°C within 30 minutes of collection. For serum, allow the blood to clot at room temperature before centrifugation.
-
Tissue Homogenates: Homogenize tissue samples on ice in a suitable buffer containing protease inhibitors. Centrifuge the homogenate to pellet cellular debris and collect the supernatant for analysis.
-
Storage: Assay samples immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Sample Dilution: If the expected NKA concentration is high, you will need to dilute your samples. It is recommended to perform a pilot experiment to determine the optimal dilution factor.
Q4: Can different NKA analogues produce different results?
A4: Yes, the use of different NKA analogues can be a significant source of variability. Structure-activity relationship studies have shown that modifications to the NKA peptide sequence can alter its binding affinity and efficacy at the NK2R. For example, some analogues may be more selective for the NK2R, while others might have a higher affinity for other neurokinin receptors. It is essential to use a well-characterized and consistent source of NKA or its analogues and to clearly report which specific compound was used.
Comparison of NKA Analogue Activity
| Analogue | Modification | Relative Binding Affinity for NK2R | Notes |
| This compound (NKA) | - | High | Endogenous ligand |
| [Nle¹⁰]-NKA(4-10) | Norleucine substitution at position 10 | High | Potent NK2R agonist |
| [Ala⁸]-NKA(4-10) | Alanine substitution at position 8 | Varies by species | Can act as an antagonist at the human NK2R |
| N-terminally truncated NKA | Removal of amino acids from the N-terminus | Generally lower | Reduced potency compared to full-length NKA |
| D-amino acid substituted NKA | Replacement of L-amino acids with D-enantiomers | Drastically reduced | Loss of binding affinity and functional potency |
III. Experimental Protocols
Protocol: Elevated Plus Maze for Assessing Anxiety-like Behavior
This protocol provides a standardized method for conducting the elevated plus maze test in rodents following NKA administration.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software (e.g., ANY-maze).
-
70% ethanol for cleaning.
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer NKA or vehicle control at the predetermined dose and route. Allow for an appropriate pre-treatment time based on the route of administration (e.g., 10-15 minutes for intraperitoneal injection).
-
Placement: Gently place the animal in the center of the maze, facing one of the closed arms.
-
Recording: Immediately start the video recording and tracking software. Allow the animal to explore the maze undisturbed for 5 minutes.
-
Removal: At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove any olfactory cues.
-
Data Analysis: Analyze the recorded video for parameters such as time spent in the open arms, number of entries into the open and closed arms, and total distance traveled.
Protocol: Immunohistochemistry for NK2R in Rodent Brain
This protocol outlines the key steps for visualizing NK2R in free-floating rodent brain sections.
Materials:
-
Free-floating brain sections (30-50 µm thick).
-
Phosphate-buffered saline (PBS).
-
Blocking buffer (e.g., PBS with 10% normal donkey serum and 0.3% Triton X-100).
-
Primary antibody: anti-NK2R antibody.
-
Secondary antibody: fluorescently-labeled or biotinylated, corresponding to the primary antibody host species.
-
Mounting medium.
Procedure:
-
Washing: Wash the free-floating sections in PBS (3 x 10 minutes).
-
Blocking: Incubate the sections in blocking buffer for 1-2 hours at room temperature to block non-specific binding sites and permeabilize the tissue.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-NK2R antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the sections in PBS (3 x 10 minutes).
-
Secondary Antibody Incubation: Incubate the sections with the appropriate secondary antibody (diluted in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature, protected from light if using a fluorescent secondary.
-
Washing: Wash the sections in PBS (3 x 10 minutes), with the final wash in PBS without Triton X-100.
-
Mounting: Mount the sections onto glass slides and allow them to air dry.
-
Coverslipping: Apply mounting medium and a coverslip.
-
Imaging: Visualize the staining using a fluorescence or bright-field microscope.
References
Technical Support Center: Neurokinin A (NKA) Receptor Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Neurokinin A (NKA) receptor assays, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in a this compound (NKA) receptor assay?
A1: Non-specific binding refers to the adherence of a radioligand to components other than the NKA receptor (also known as the NK2 receptor).[1] These components can include lipids, other proteins within the membrane preparation, the surfaces of assay tubes or plates, and the filter apparatus itself.[1][2] In a typical assay, NSB is measured by quantifying the amount of radioligand bound in the presence of a high concentration of an unlabeled competitor, which saturates the specific receptor sites.[3] The remaining bound radioactivity is considered non-specific.
Q2: Why is high non-specific binding a problem?
A2: High non-specific binding can obscure the true specific binding signal, leading to a low signal-to-noise ratio. This makes it difficult to obtain accurate and reproducible data, which can lead to incorrect calculations of key parameters like receptor affinity (Kd), receptor density (Bmax), or the inhibitory constant (Ki) of a test compound.[1] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentrations used; if it is higher, the quality of the data is compromised.
Q3: What are the primary causes of high non-specific binding?
A3: High NSB is a common issue that can stem from several factors:
-
Radioligand Properties: Highly hydrophobic or "sticky" radioligands are more prone to binding to non-receptor surfaces. Degraded or impure radioligands can also contribute to high background signals.
-
Suboptimal Assay Buffer: The pH, ionic strength, and absence of blocking agents in the buffer can promote electrostatic and hydrophobic interactions that cause NSB.
-
Assay Conditions: Using too high a concentration of the radioligand or an excessive amount of cell/tissue membrane protein in the assay can increase NSB.
-
Inadequate Washing: Insufficient or inefficient washing steps may fail to remove all the unbound radioligand, artificially inflating the binding measurement.
-
Filter and Apparatus Binding: The radioligand can bind directly to the glass fiber filters or plasticware used in the experiment.
Troubleshooting Guide: High Non-Specific Binding
Q4: My NKA receptor assay shows high non-specific binding. How can I systematically troubleshoot and reduce it?
A4: High NSB can be addressed by systematically optimizing your assay conditions. The following workflow provides a step-by-step approach to identify and resolve the source of the issue.
dot
Caption: A logical workflow for troubleshooting high background signals.
Step 1: Verify Ligand and Receptor Preparation
-
Radioligand Quality: Ensure the radiolabeled NKA or analog is of high purity and has not degraded. Check the date of synthesis and store it appropriately. Impurities are a common source of high NSB.
-
Receptor Preparation: Confirm the quality and concentration of your receptor-containing membrane preparation. Use a standard method like the Bradford assay to accurately determine protein concentration. Sometimes, starting with a fresh membrane prep can resolve issues.
Step 2: Optimize Assay Buffer Composition
The composition of your assay buffer is critical for minimizing non-specific interactions. Consider the following adjustments.
-
pH Adjustment: The buffer's pH can alter the charge of the ligand and receptor. Experiment with a pH range around the physiological pH of 7.4 to find the optimal condition for your specific assay.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions that contribute to NSB. Test a range of concentrations to find the best balance, as very high salt levels can also disrupt specific binding.
-
Additives:
-
Bovine Serum Albumin (BSA): BSA is a common blocking agent that prevents the ligand from binding to non-receptor proteins and plastic surfaces. A typical starting concentration is 0.1% to 1% (w/v).
-
Non-ionic Surfactants: Low concentrations of surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that cause NSB.
-
Step 3: Refine Washing and Filtration Procedures
Inadequate separation of bound and free radioligand is a frequent cause of high background.
-
Washing: Increase the wash volume and/or the number of wash steps to ensure complete removal of unbound ligand. Always use ice-cold wash buffer to minimize the dissociation of specifically bound ligand during the wash process.
-
Filtration: To reduce ligand binding to the filter itself, pre-soak glass fiber filters (e.g., Whatman GF/B or GF/C) in a solution like 0.5% polyethyleneimine (PEI).
Quantitative Data Summary
The following tables present example data to illustrate the effects of troubleshooting steps on non-specific binding.
Table 1: Example Effect of Buffer Additives on Non-Specific Binding
| Buffer Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| Standard Buffer | 12,500 | 7,500 | 5,000 | 60% |
| + 0.5% BSA | 11,000 | 4,400 | 6,600 | 40% |
| + 0.5% BSA, 0.1% Tween-20 | 10,500 | 2,100 | 8,400 | 20% |
Table 2: Example Effect of Wash Buffer Stringency on Non-Specific Binding
| Wash Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| 150 mM NaCl | 10,500 | 4,725 | 5,775 | 45% |
| 300 mM NaCl | 9,800 | 2,940 | 6,860 | 30% |
| 500 mM NaCl | 9,500 | 2,375 | 7,125 | 25% |
Key Experimental Protocol
Protocol: Radioligand Competition Binding Assay for NKA Receptor (NK2R)
This protocol outlines the general steps for a competition binding experiment to determine the Ki of a test compound.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Prepare a working solution of radiolabeled NKA (e.g., ¹²⁵I-NKA) at 2x the final desired concentration (typically at or below the Kd value) in assay buffer.
-
Unlabeled Competitor (for NSB): Prepare a high-concentration stock of an unlabeled NK2R ligand (e.g., 1 µM SR48968 or unlabeled NKA) to define non-specific binding.
-
Test Compounds: Prepare serial dilutions of your test compounds.
-
Receptor Preparation: Thaw membrane homogenates (e.g., from CHO or HEK293 cells expressing human NK2R) on ice and dilute to the desired concentration in assay buffer. The optimal amount should be determined empirically.
2. Assay Procedure:
-
Set up assay tubes/plate for Total Binding, Non-Specific Binding (NSB), and Test Compound binding.
-
For Total Binding: Add 50 µL of assay buffer.
-
For NSB: Add 50 µL of the unlabeled competitor.
-
For Test Compounds: Add 50 µL of the respective compound dilution.
-
Add 50 µL of the radioligand working solution to all wells.
-
Initiate the reaction by adding 100 µL of the diluted membrane preparation to all wells. The final volume is 200 µL.
-
Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a constant temperature (e.g., room temperature) to reach equilibrium.
3. Termination and Filtration:
-
Pre-soak a glass fiber filter plate (e.g., 96-well GF/C plate) with 0.5% PEI for at least 30 minutes.
-
Terminate the binding reaction by rapidly transferring the contents of the assay plate to the filter plate using a cell harvester.
-
Quickly wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate Specific Binding: Subtract the average CPM from the NSB wells from all other wells.
-
Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation.
Signaling Pathway Visualization
The this compound receptor (NK2R) is a G-protein coupled receptor (GPCR). Its activation by NKA can trigger multiple downstream signaling pathways, primarily through Gq and Gs proteins.
dot
Caption: NKA binding to the NK2R activates Gq and Gs pathways.
References
Common pitfalls in designing experiments with Neurokinin A agonists and antagonists
Welcome to the technical support center for researchers working with Neurokinin A (NKA) agonists and antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My this compound agonist is showing lower potency than expected in my in vitro assay. What are the possible reasons?
A1: Several factors could contribute to lower than expected agonist potency. Consider the following:
-
Peptide Integrity and Stability: NKA and its peptide analogs can be susceptible to degradation by peptidases present in cell culture media or tissue preparations. It is crucial to use high-quality, purified peptides and consider the inclusion of a cocktail of peptidase inhibitors (e.g., thiorphan, bestatin, captopril) in your assay buffer to prevent degradation.[1]
-
Solubility Issues: Peptide agonists may have solubility issues, especially at higher concentrations. Ensure the peptide is fully dissolved in the appropriate vehicle before diluting it into your assay medium. Sonication may aid in solubilization.
-
Receptor Desensitization: Prolonged or repeated exposure to high concentrations of NKA can lead to rapid desensitization (tachyphylaxis) and internalization of NK2 receptors, resulting in a diminished response.[2][3][4] Keep incubation times with the agonist as short as is necessary to elicit a stable response.
-
Choice of Cell Line/Tissue: The expression level of NK2 receptors can vary significantly between different cell lines and tissues. Low receptor expression will result in a smaller response window and potentially lower apparent potency. It is advisable to characterize the NK2 receptor expression level in your chosen experimental system.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition, pH, or temperature, can affect ligand binding and receptor activation.
Q2: I am observing insurmountable antagonism with my NK2 receptor antagonist. Does this mean it's not a competitive antagonist?
A2: Not necessarily. While insurmountable antagonism (where the antagonist depresses the maximum response of the agonist) can indicate a non-competitive mechanism of action, it can also be observed with competitive antagonists under certain conditions. For example, the antagonist MEN 11420 has been shown to produce insurmountable antagonism at NK2 receptors in hamster trachea and mouse urinary bladder, yet it acts as a competitive antagonist in other tissues like the rabbit pulmonary artery and rat urinary bladder.[2] This phenomenon can be influenced by factors such as slow dissociation of the antagonist from the receptor or rebinding. A Schild analysis is essential to fully characterize the nature of the antagonism. A slope of the Schild plot that is not significantly different from unity is a key indicator of competitive antagonism.
Q3: Are there significant species differences in the pharmacology of this compound receptors?
A3: Yes, significant species-related differences in the pharmacology of tachykinin receptors, including the NK2 receptor, have been reported. These differences can be particularly pronounced for non-peptide antagonists. For instance, some antagonists may exhibit orders of magnitude differences in affinity between human and rodent receptors. Therefore, it is crucial to validate the activity of your chosen agonists and antagonists in the specific species you are using for your experiments. Extrapolating data from one species to another should be done with caution.
Q4: What is the preferred endogenous ligand for the NK2 receptor?
A4: this compound (NKA) is the preferred endogenous ligand for the NK2 receptor. While other tachykinins like Substance P (SP) and Neurokinin B (NKB) can also activate the NK2 receptor, they do so with lower affinity.
Troubleshooting Guides
In Vitro Assays
Issue: High Non-Specific Binding in Receptor Binding Assays
| Possible Cause | Troubleshooting Step |
| Excessive Radioligand Concentration | Titrate the radioligand concentration to be at or below the Kd for the receptor to minimize binding to non-receptor sites. |
| Inappropriate Blocking Agents | Optimize the concentration of blocking agents like Bovine Serum Albumin (BSA) (e.g., 0.1% to 5%). Consider alternatives such as non-fat dry milk. |
| Inefficient Washing | Increase the number and/or volume of washes with ice-cold buffer to effectively remove unbound radioligand. |
| Incorrect Buffer Composition | Optimize the pH and ionic strength of the binding and wash buffers. |
| Filter Binding | Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand adhesion to the filter material. |
Issue: No or Low Signal in Calcium Mobilization Assays
| Possible Cause | Troubleshooting Step |
| Omission of a Key Reagent | Double-check that all reagents (e.g., calcium dye, agonist) were added in the correct order and concentrations. |
| Inactive Agonist | Verify the integrity and activity of your NKA agonist. Peptides can degrade over time, even when stored correctly. |
| Low Receptor Expression | Confirm the expression of functional NK2 receptors in your cell line using a positive control agonist or via molecular techniques like qPCR or western blotting. |
| Suboptimal Dye Loading | Ensure that the calcium-sensitive dye is loaded into the cells for the recommended time and at the optimal temperature. Incomplete de-esterification of AM-ester dyes can lead to poor signal. |
| Incorrect Plate Reader Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific calcium dye being used. |
| Cell Health | Ensure cells are healthy and not over-confluent, as this can negatively impact their responsiveness. |
In Vivo Experiments
Issue: Poor Bioavailability or Efficacy of a this compound Antagonist in Rodent Models
| Possible Cause | Troubleshooting Step |
| Poor Oral Bioavailability | Many peptide and non-peptide antagonists have low oral bioavailability due to factors like poor solubility, gastrointestinal degradation, or first-pass metabolism. Consider alternative routes of administration such as intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.). |
| Inappropriate Vehicle/Formulation | The solubility and stability of the compound in the chosen vehicle are critical. For peptide-based compounds, ensure the formulation prevents degradation. For non-peptide compounds with low aqueous solubility, consider using vehicles containing solubilizing agents like DMSO, cyclodextrins, or Cremophor EL, but be mindful of potential vehicle-induced effects. |
| Rapid Metabolism and Clearance | The compound may be rapidly metabolized and cleared from circulation. Determine the pharmacokinetic profile (half-life, clearance) of your antagonist in the chosen species to optimize the dosing regimen (e.g., more frequent dosing or continuous infusion). |
| Species Differences in Receptor Pharmacology | As mentioned in the FAQs, the antagonist may have lower affinity for the rodent NK2 receptor compared to the human receptor. It is essential to determine the in vitro potency of the antagonist on the specific rodent receptor before initiating in vivo studies. |
| Incorrect Dosing | The administered dose may be too low to achieve therapeutic concentrations at the target site. Conduct dose-response studies to determine the optimal dose. |
Quantitative Data Summary
Table 1: Pharmacological Properties of Selected this compound Receptor Ligands
| Compound | Receptor Target | Assay Type | Species | pKi / pKB / pA2 | Reference |
| Agonists | |||||
| This compound (NKA) | NK2 | Binding ([¹²⁵I]-NKA displacement) | Human | 9.13 (pKD) | |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | NK2 | Binding ([¹²⁵I]-NKA displacement) | Human | 9.90 | |
| [β-Ala⁸]-NKA(4-10) | NK2 | Binding ([¹²⁵I]-NKA displacement) | Human | 8.89 | |
| Antagonists | |||||
| MEN 11420 (Nepadutant) | NK2 | Binding (Displacement of [¹²⁵I]-NKA) | Human | 8.6 (pKi) | |
| MEN 11420 (Nepadutant) | NK2 | Functional (Contraction) | Rabbit | 8.6 (pKB) | |
| MEN 11420 (Nepadutant) | NK2 | Functional (Contraction) | Rat | 9.0 (pKB) | |
| Saredutant (SR48968) | NK2 | Functional (Calcium Mobilization) | Human | 8.15 (pIC₅₀) | |
| MEN 10376 | NK2 | Functional (Calcium Mobilization) | Human | 7.31 (pIC₅₀) |
Note: pKi, pKB, and pA2 are negative logarithms of the inhibitor, dissociation, and antagonist constants, respectively. Higher values indicate greater affinity/potency.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay in CHO Cells Expressing Human NK2 Receptors
This protocol outlines a general procedure for measuring NKA-induced calcium mobilization using a fluorescent plate reader.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.
-
Culture medium (e.g., DMEM/F12 with 10% FBS, antibiotics).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6).
-
Probenecid (to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound agonist and antagonist stock solutions.
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the CHO-hNK2R cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 1-2 hours at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of your NKA agonist and antagonist in the assay buffer.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescent plate reader and allow it to equilibrate to the instrument's temperature.
-
For antagonist studies, pre-incubate the cells with the antagonist for a specified period (e.g., 15-30 minutes) before adding the agonist.
-
Program the instrument to record a baseline fluorescence reading, then inject the agonist and continue recording the fluorescence signal over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the EC₅₀ for the agonist from the dose-response curve.
-
For antagonists, calculate the IC₅₀ or perform a Schild analysis to determine the pA₂ value.
-
Protocol 2: Radioligand Binding Assay for the NK2 Receptor
This protocol provides a general framework for a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells or tissues expressing the NK2 receptor.
-
Radiolabeled NKA (e.g., [¹²⁵I]-NKA or [³H]-NKA).
-
Unlabeled NKA (for determining non-specific binding).
-
Test compounds (agonists or antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, BSA, and peptidase inhibitors).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a microplate or microcentrifuge tubes, add the binding buffer, cell membranes, and either buffer (for total binding), a high concentration of unlabeled NKA (for non-specific binding), or the test compound at various concentrations.
-
-
Radioligand Addition:
-
Add the radiolabeled NKA to all wells at a concentration at or below its Kd.
-
-
Incubation:
-
Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-180 minutes). The optimal time and temperature should be determined empirically.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competitive binding experiments, determine the IC₅₀ of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: this compound Signaling Pathway via the NK2 Receptor.
Caption: Experimental Workflow for NK2 Receptor Antagonist Discovery.
References
- 1. In vitro and in vivo release of this compound-like immunoreactivity from rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity, potency, efficacy, and selectivity of this compound analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption of Cam-2445, and NK1 neurokinin receptor antagonist: in vivo, in situ, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neurokinin A and Smooth Muscle Response Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Neurokinin A (NKA) on smooth muscle preparations. Variability in experimental results is a common challenge, and this guide aims to provide solutions to address these inconsistencies.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent contractile responses to this compound in my smooth muscle preparations?
A1: Variability in smooth muscle contraction in response to this compound can stem from several factors:
-
Receptor Expression: The density and subtype of neurokinin receptors (NK1, NK2, and NK3) can vary significantly between different smooth muscle tissues (e.g., airway, gastrointestinal, vascular) and across species.[1][2][3] this compound preferentially binds to the NK2 receptor to induce smooth muscle contraction.[4][5]
-
Receptor Desensitization: Prolonged or repeated exposure to NKA can lead to tachyphylaxis, a rapid decrease in the response due to receptor desensitization. This involves the uncoupling of the receptor from its signaling pathway.
-
Peptidase Activity: Endogenous peptidases in tissue preparations can degrade this compound, reducing its effective concentration at the receptor site.
-
Experimental Conditions: Factors such as temperature, pH, and the composition of the physiological salt solution can influence both the ligand-receptor interaction and the downstream signaling cascade.
-
Tissue Viability: The health and viability of the smooth muscle tissue preparation are critical for obtaining reproducible results.
Q2: Which neurokinin receptor is primarily responsible for this compound-induced smooth muscle contraction?
A2: The NK2 receptor is the primary mediator of the direct contractile effects of this compound on smooth muscle. While NKA can have some activity at NK1 receptors, its affinity is highest for the NK2 receptor subtype.
Q3: What is the signaling mechanism of this compound in smooth muscle cells?
A3: this compound, by binding to the NK2 receptor (a G-protein coupled receptor), primarily activates the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which is a key trigger for smooth muscle contraction.
Q4: Are there species-specific differences in smooth muscle responses to this compound?
A4: Yes, there are significant species-specific differences in the distribution and pharmacology of neurokinin receptors. For example, the guinea pig is often considered a good model for studying tachykinin signaling as its receptor distribution more closely resembles that of humans compared to rats. These differences can lead to variations in the potency and efficacy of this compound across different animal models.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No response or weak response to NKA | 1. Degraded NKA: this compound is a peptide and can be subject to degradation. 2. Low Receptor Expression: The specific smooth muscle preparation may have low levels of NK2 receptors. 3. Inactive Receptor: The receptor may be in a desensitized state. 4. Peptidase Activity: Endogenous peptidases may be degrading the NKA. 5. Incorrect Buffer Composition: Suboptimal ionic concentrations or pH can inhibit contraction. | 1. Prepare fresh NKA solutions for each experiment. Store stock solutions appropriately. 2. Confirm NK2 receptor expression in your tissue using techniques like RT-PCR or immunohistochemistry. 3. Ensure adequate washout periods between agonist applications to allow for receptor resensitization. 4. Include a cocktail of peptidase inhibitors (e.g., thiorphan, captopril, bestatin) in your experimental buffer. 5. Verify the composition and pH of your physiological salt solution. |
| High variability between tissue preparations | 1. Inconsistent Tissue Dissection: Variations in the size or orientation of the smooth muscle strips. 2. Differences in Receptor Density: Biological variability in receptor expression between animals. 3. Variable Peptidase Activity: Levels of peptidases can differ between preparations. | 1. Standardize your dissection protocol to ensure uniformity in tissue dimensions. 2. Increase the number of experimental replicates (n) to account for biological variability. 3. Consistently use a peptidase inhibitor cocktail in all experiments. |
| Rapid decrease in response (Tachyphylaxis) | 1. Receptor Desensitization: Repeated or prolonged exposure to high concentrations of NKA. | 1. Perform cumulative concentration-response curves to minimize the duration of exposure. 2. Increase the washout time between applications of NKA. 3. Investigate the time course of desensitization in your specific preparation. |
Data Presentation
Table 1: Potency of this compound in Different Smooth Muscle Preparations
| Tissue | Species | EC50 (nM) | Reference |
| Rat Duodenum | Rat | 1.8 | |
| Rat Vas Deferens | Rat | 59.5 | |
| Human Saphenous Vein | Human | ~50 | |
| Rat Spinal Cord (NK1R Internalization) | Rat | 170 (without peptidase inhibitors) | |
| Rat Spinal Cord (NK1R Internalization) | Rat | 60 (with peptidase inhibitors) |
EC50 represents the concentration of this compound that produces 50% of the maximal response.
Experimental Protocols
Protocol 1: Isolated Smooth Muscle Contraction Assay
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., trachea, ileum, vas deferens) and place it in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Prepare smooth muscle strips of a standardized size (e.g., 2 mm wide and 10 mm long).
-
-
Mounting the Tissue:
-
Mount the tissue strips in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
-
Equilibration and Pre-contraction:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with buffer changes every 15-20 minutes.
-
Optionally, contract the tissue with a standard agent (e.g., KCl) to ensure viability and obtain a reference maximum contraction.
-
-
This compound Application:
-
After a washout period and return to baseline tension, add this compound to the organ bath in a cumulative or non-cumulative manner.
-
Record the contractile response until a plateau is reached.
-
-
Data Analysis:
-
Measure the change in tension from baseline.
-
Construct a concentration-response curve and calculate the EC50 and maximum effect (Emax).
-
Protocol 2: Intracellular Calcium Measurement
-
Cell Culture:
-
Culture primary smooth muscle cells on glass coverslips.
-
-
Fluorescent Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Continuously perfuse the cells with a physiological salt solution.
-
-
This compound Stimulation:
-
After establishing a stable baseline fluorescence, perfuse the cells with a solution containing this compound.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Visualizations
Caption: this compound signaling pathway in smooth muscle cells.
Caption: Troubleshooting workflow for NKA response variability.
References
- 1. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the effects of tachykinin NK1 receptor antagonists: neuronal versus smooth muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Neurokinin A ELISA: A Technical Support Guide to Mitigate Variability and Background Noise
For researchers, scientists, and drug development professionals utilizing Neurokinin A (NKA) ELISA kits, achieving reliable and reproducible results is paramount. However, variability between assays and high background noise are common hurdles that can compromise data integrity. This technical support center provides a comprehensive guide to troubleshooting these issues, offering clear, actionable solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems that users may encounter during their this compound ELISA experiments.
High Background Noise
Q1: My blank and negative control wells show a high optical density (OD). What are the likely causes and how can I fix this?
High background can obscure the true signal from your samples, leading to inaccurate quantification. The primary causes are often related to non-specific binding of antibodies or substrate color development in the absence of the target antigen.
Troubleshooting Steps for High Background:
| Potential Cause | Recommended Solution | Quantitative Target |
| Insufficient Washing | Increase the number of wash cycles (from 3 to 5). Ensure each well is completely filled with wash buffer and fully aspirated after each wash. Soaking the wells with wash buffer for 1-2 minutes during each wash step can also be beneficial. | Aim for a blank OD value < 0.1. |
| Inadequate Blocking | Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Consider using a different blocking buffer recommended by the kit manufacturer or one you have validated in your lab. | N/A |
| Contaminated Reagents | Prepare fresh wash buffer and substrate solution for each experiment. Ensure all reagents are stored correctly and are within their expiration dates. | N/A |
| Excessive Antibody Concentration | If using a kit with separate antibody components, consider titrating the detection antibody to a lower concentration. | Optimize for the best signal-to-noise ratio. |
| Prolonged Incubation Times | Strictly adhere to the incubation times specified in the kit protocol. Over-incubation can lead to increased non-specific binding. | Follow kit protocol (e.g., 45 min at 37°C for biotin-labeled antibody). |
| Plate Stacking During Incubation | Avoid stacking plates during incubation to ensure even temperature distribution across all wells. | N/A |
Troubleshooting Workflow for High Background Noise
Caption: A flowchart for systematically troubleshooting high background noise in a this compound ELISA.
High Assay Variability (High %CV)
Q2: I'm observing a high coefficient of variation (%CV) between my duplicate or triplicate wells. What could be causing this and how can I improve my precision?
High variability can make it difficult to obtain statistically significant results. The root cause is often inconsistent liquid handling, temperature gradients, or improper mixing.
Troubleshooting Steps for High Variability:
| Potential Cause | Recommended Solution | Quantitative Target |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use fresh pipette tips for each standard, sample, and reagent addition. Ensure there are no air bubbles when aspirating or dispensing liquids. Pipette samples and reagents to the side of the wells to avoid splashing. | Aim for a %CV < 15% for sample replicates. |
| Improper Mixing | Gently tap the plate after adding reagents to ensure thorough mixing. Alternatively, use a plate shaker at a low speed if recommended by the kit manufacturer. | N/A |
| Temperature Gradients | Allow all reagents to come to room temperature before use. Ensure the plate is incubated in a stable temperature environment. Do not stack plates during incubation. | N/A |
| Well-to-Well Contamination | Be careful not to splash reagents between wells. Use fresh plate sealers for each incubation step. | N/A |
| Incomplete Washing | Ensure that the washing procedure is performed consistently across all wells. An automated plate washer can improve consistency. | N/A |
Workflow for Reducing Assay Variability
Caption: A decision tree for troubleshooting and reducing high coefficient of variation (%CV) in ELISA experiments.
Experimental Protocols
Detailed Methodology for a Competitive this compound ELISA
This protocol is a representative example based on common this compound ELISA kit manuals. Always refer to the specific manual provided with your kit for precise instructions.
-
Reagent Preparation :
-
Bring all reagents and samples to room temperature (18-25°C) before use.
-
Prepare Wash Buffer by diluting the concentrated buffer with deionized water as instructed.
-
Reconstitute the standard this compound with the provided standard diluent to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.63 pg/mL).
-
Prepare the Biotinylated Detection Antibody and HRP-Conjugate working solutions according to the kit
-
Validation & Comparative
A Researcher's Guide to Validating Neurokinin A Antibody Specificity for Immunohistochemistry
For researchers, scientists, and drug development professionals, the accurate detection of Neurokinin A (NKA) through immunohistochemistry (IHC) is paramount for advancing our understanding of its role in various physiological and pathological processes. The specificity of the primary antibody is the most critical factor for reliable IHC results. This guide provides a framework for validating and comparing this compound antibodies to ensure data accuracy and reproducibility.
This compound, a member of the tachykinin peptide family, is involved in a variety of biological functions, including smooth muscle contraction, inflammation, and pain transmission. It primarily exerts its effects by binding to the neurokinin-2 receptor (NK-2R). Given its low molecular weight and potential for cross-reactivity with other tachykinins like Substance P, rigorous validation of NKA antibodies is essential.
Comparing Validation Methods for this compound Antibodies
A multi-faceted approach is necessary to confirm the specificity of an NKA antibody for immunohistochemistry. The following table summarizes key validation experiments, their objectives, and expected outcomes.
| Validation Experiment | Purpose | Expected Outcome for a Specific Antibody |
| Western Blotting | To verify that the antibody recognizes a protein of the correct molecular weight for the NKA precursor (pro-tachykinin-1). | A single band at the expected molecular weight (~15 kDa for the precursor). The absence of multiple bands suggests low cross-reactivity.[1] |
| Peptide Absorption/Blocking | To confirm that the antibody's binding is specific to the this compound peptide sequence. | Pre-incubation of the antibody with the immunizing peptide should abolish or significantly reduce the IHC staining. |
| IHC on Known Positive and Negative Tissues | To ensure the antibody stains the correct cell types and tissues known to express this compound, and does not stain tissues known to be negative. | Staining should be observed in tissues with known NKA expression (e.g., specific neurons in the central and peripheral nervous system, gastrointestinal tract) and absent in negative control tissues. |
| IHC on Knockout/Knockdown Tissue | The "gold standard" for antibody validation. To confirm specificity by the absence of staining in tissue where the target gene has been knocked out or its expression significantly reduced. | Staining should be present in wild-type tissue and absent or significantly reduced in knockout/knockdown tissue. |
| Comparative IHC with other validated antibodies | To compare the staining pattern of a new antibody with that of a previously validated antibody against the same target. | The new antibody should produce a similar staining pattern to the established antibody. |
Experimental Protocols
Detailed methodologies are crucial for reproducible validation experiments. Below are protocols for Western Blotting, Peptide Absorption, and a standard Immunohistochemistry procedure for paraffin-embedded tissues that can be adapted for this compound.
Western Blotting Protocol for this compound Precursor
-
Protein Extraction: Homogenize tissue known to express NKA (e.g., rat striatum) in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 15% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Peptide Absorption Protocol for IHC
-
Antibody-Peptide Incubation: Dilute the this compound antibody to its optimal working concentration for IHC. In a separate tube, add a 10-100 fold molar excess of the immunizing peptide.
-
Incubation: Incubate the antibody-peptide mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Centrifugation (Optional): Centrifuge the mixture at high speed to pellet any immune complexes.
-
IHC Staining: Use the supernatant from the antibody-peptide mixture as the primary antibody solution in the standard IHC protocol.
-
Control: In parallel, perform IHC staining with the primary antibody that has not been pre-incubated with the peptide.
-
Analysis: Compare the staining intensity between the peptide-blocked and control slides. A specific antibody will show a significant reduction or complete absence of staining in the blocked slide.
Immunohistochemistry Protocol for this compound in Paraffin-Embedded Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse in 100% ethanol twice for 3 minutes each.
-
Immerse in 95%, 85%, and 75% ethanol for 3 minutes each.
-
Rinse in distilled water.[2]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.[2]
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the this compound primary antibody (at its predetermined optimal dilution) in a humidified chamber overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
-
Signal Amplification:
-
Wash slides three times with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
-
Chromogenic Detection:
-
Wash slides three times with PBS.
-
Develop the signal with a DAB substrate kit until the desired staining intensity is reached.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Visualizing Pathways and Workflows
Understanding the biological context and the validation process is aided by clear visual representations.
Caption: Simplified this compound signaling pathway.
Caption: Workflow for validating NKA antibody specificity.
Presenting Comparative Data
After performing validation experiments, the data should be presented in a clear and comparative manner. The following is a hypothetical example of how to present quantitative data from an IHC analysis of three different commercial this compound antibodies.
| Antibody | Host Species | Dilution | Signal-to-Noise Ratio (Arbitrary Units) | Staining Intensity (Mean Optical Density) | Peptide Absorption Control | Western Blot Result (kDa) |
| Antibody A | Rabbit | 1:500 | 8.2 ± 1.1 | 0.45 ± 0.05 | Complete blocking | ~15 |
| Antibody B | Mouse | 1:200 | 4.5 ± 0.8 | 0.28 ± 0.04 | Partial blocking | ~15, ~40 |
| Antibody C | Goat | 1:1000 | 6.7 ± 0.9 | 0.39 ± 0.06 | Complete blocking | ~15 |
In this hypothetical comparison, Antibody A would be the preferred choice due to its high signal-to-noise ratio, strong staining intensity, complete blocking with the peptide control, and a specific single band on the Western blot. Antibody B shows evidence of non-specific binding with partial peptide blocking and an extra band on the Western blot. Antibody C performs well but is slightly less sensitive than Antibody A at the tested dilutions.
By following this comprehensive guide, researchers can confidently select and validate a this compound antibody for their immunohistochemistry studies, leading to more reliable and publishable data.
References
A Comparative In Vivo Analysis of Neurokinin A and Substance P Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of two key tachykinin neuropeptides, Neurokinin A (NKA) and Substance P (SP). Both peptides, derived from the preprotachykinin-A gene, are crucial neurotransmitters in the central and peripheral nervous systems, but exhibit distinct potency profiles depending on the biological system and target receptor.[1][2] This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying signaling pathways to inform future research and therapeutic development.
Quantitative Potency Comparison
The in vivo potency of this compound and Substance P is highly context-dependent, varying significantly with the physiological system being assessed. This variation is largely attributed to their preferential, though not exclusive, binding to different neurokinin (NK) receptors: Substance P exhibits the highest affinity for the NK1 receptor, while this compound preferentially binds to the NK2 receptor.[2][3] The following table summarizes quantitative comparisons from several key in vivo studies.
| Biological Effect | Animal Model | Administration | Potency Comparison | Supporting Data Summary |
| Cardiovascular Effects | Human | Intravenous (IV) | Substance P > this compound | Substance P is 6x more potent in increasing skin temperature and 20x more potent in increasing heart rate than this compound.[4] |
| Airway Function | Human (Asthmatic) | Inhalation | This compound > Substance P | This compound induced significant bronchoconstriction (mean 48% fall in sGaw), whereas Substance P had no effect at the tested concentrations. |
| Gastric Contraction | Rat | Intra-arterial (Coeliac) | This compound > Substance P | The threshold dose for this compound to cause stomach contractions was 10 times lower than that for Substance P. |
| NK1 Receptor Activation (Spinal Cord) | Rat | Intrathecal | This compound ≈ Substance P | Both peptides induce NK1 receptor internalization in lamina I neurons with identical dose-dependence , suggesting equal potency in activating this specific cellular event. |
| Nociceptive Behavior | Mouse | Intrathecal | Both peptides are effective | Both NKA and SP induce dose-dependent nociceptive behaviors (scratching, licking, biting). A direct potency ratio is not explicitly stated, but both are established as potent mediators. |
Signaling Pathways
Substance P and this compound mediate their effects through G protein-coupled receptors (GPCRs), primarily NK1 and NK2 receptors, respectively. Activation of these receptors initiates a cascade of intracellular events. The canonical pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.
Experimental Protocols
The following sections detail generalized methodologies for key in vivo experiments used to compare the potency of this compound and Substance P.
Protocol 1: Assessment of Cardiovascular Effects in Humans
Objective: To determine the relative potency of intravenously administered NKA and SP on cardiovascular parameters.
-
Subject Recruitment: Healthy, consenting adult volunteers are recruited for the study.
-
Peptide Preparation: Lyophilized NKA and SP are dissolved in a sterile saline solution to create a range of infusion concentrations.
-
Administration: On separate study days, subjects receive escalating doses of either NKA or SP via intravenous infusion. A placebo (saline) infusion is used as a control.
-
Data Acquisition: Key cardiovascular parameters are monitored continuously, including:
-
Heart Rate (HR) via electrocardiogram (ECG).
-
Blood Pressure (BP) using an automated sphygmomanometer.
-
Skin Temperature (SkT) as an indicator of cutaneous vasodilation, measured with a skin probe.
-
-
Data Analysis: Dose-response curves are generated by plotting the change in HR and SkT against the infused peptide concentration. The relative potency is calculated by comparing the doses required to elicit a half-maximal response (ED50).
Protocol 2: Assessment of Gastric Contraction in Rats
Objective: To compare the potency of NKA and SP in inducing stomach muscle contraction.
-
Animal Preparation: Anesthetized rats (e.g., Sprague-Dawley) are used. The coeliac artery, which supplies the stomach, is surgically exposed and cannulated for targeted drug delivery.
-
Measurement: A force transducer or strain gauge is attached to the stomach wall to measure changes in intragastric pressure or muscle tension, which reflect contractions.
-
Administration: NKA and SP are infused at increasing doses (e.g., 0.06-20 nmol/min) directly into the coeliac artery.
-
Data Recording: The output from the force transducer is continuously recorded on a polygraph or digital data acquisition system.
-
Data Analysis: The magnitude of the contractile response is plotted against the dose of each peptide. The threshold dose required to elicit a contraction and the dose-response curves are compared to determine relative potency.
Protocol 3: Assessment of Nociceptive Response in Rodents
Objective: To evaluate the pro-nociceptive potency of NKA and SP when administered to the spinal cord.
-
Animal Preparation: Awake, restrained rats or mice are used. Peptides are administered directly into the cerebrospinal fluid (CSF) via an intrathecal (i.t.) injection, typically between the L5 and L6 vertebrae.
-
Behavioral Observation: Following injection, animals are observed for nociceptive behaviors such as biting, licking, and scratching directed at the caudal regions of the body. The frequency and duration of these behaviors are quantified.
-
Nociceptive Reflex Testing (Tail-Flick Test):
-
A radiant heat source is focused on the animal's tail.
-
The latency (time) for the animal to "flick" its tail away from the heat stimulus is measured.
-
A decrease in tail-flick latency indicates hyperalgesia (increased pain sensitivity).
-
-
Data Analysis: Dose-response curves are constructed for both the observed nociceptive behaviors and the change in tail-flick latency. Potency is compared based on the doses required to produce a significant effect.
References
- 1. Differential Contribution of Substance P and this compound to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUBSTANCE P IN HEART FAILURE: THE GOOD AND THE BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of this compound and substance P on cardiovascular and airway function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neurokinin A and Substance P Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the internalization processes for the receptors of two key tachykinin neuropeptides: Neurokinin A (NKA) and Substance P (SP). The primary receptors for these ligands, the Neurokinin-2 receptor (NK2R) and Neurokinin-1 receptor (NK1R) respectively, are G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][2] Understanding the dynamics of their internalization is critical for the development of novel therapeutics targeting these pathways.
Overview of Receptor Internalization
Upon agonist binding, both NK1R and NK2R undergo a process of endocytosis, or internalization, which is a primary mechanism for signal desensitization and receptor trafficking. This process involves the sequestration of the receptor from the plasma membrane into intracellular vesicles. The kinetics and molecular machinery governing this process can differ, influencing the duration and intensity of cellular signaling.
Comparative Quantitative Data
The internalization of NK1R upon stimulation with Substance P is a rapid and efficient process. In contrast, while NKA-induced NK2R internalization also occurs, available data suggests it may proceed at a slower rate and to a lesser extent compared to NK1R.
| Parameter | Substance P (NK1R) | This compound (NK2R) | Source |
| Internalization Rate | Rapid, with significant internalization observed within 3 minutes at 37°C. | Slower than NK1R; significant internalization requires longer incubation times. | [3] |
| Maximal Internalization | High, with up to 83.5% of bound ligand internalized after 10 minutes. | Moderate, typically reaching 40-60% of total cell surface receptors after 30-60 minutes. | [3] |
| Recycling Half-Time (t½) | Approximately 30-40 minutes for recycling back to the plasma membrane. | Data not consistently available, but generally considered to recycle efficiently. | |
| Primary Agonist Affinity | Substance P is the preferred endogenous ligand.[4] | This compound is the preferred endogenous ligand. | |
| Cross-reactivity | NKA can bind and activate NK1R. | SP binds poorly and exhibits only weak activation of NK2R. |
Note: Quantitative data can vary depending on the cell line and experimental conditions used.
Molecular Mechanisms of Internalization
Both NK1R and NK2R are members of the GPCR superfamily and largely share a common pathway for agonist-induced internalization. This process is primarily mediated by clathrin-coated pits.
Key steps include:
-
Agonist Binding: SP or NKA binds to its respective receptor.
-
Receptor Phosphorylation: The activated receptor is phosphorylated on serine and threonine residues in its C-terminal tail by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins from the cytosol to the plasma membrane.
-
Clathrin-Coated Pit Formation: β-arrestin acts as an adaptor protein, linking the receptor to the clathrin machinery (including the AP2 adaptor complex) and targeting the receptor for endocytosis via clathrin-coated pits.
-
Vesicle Scission: The GTPase dynamin is recruited to the neck of the budding vesicle and mediates its scission from the plasma membrane.
-
Endosomal Sorting: Once internalized into clathrin-coated vesicles, the receptor-ligand complex is delivered to early endosomes. In the acidic environment of the endosome, the ligand dissociates from the receptor. The receptor is then either sorted for degradation in lysosomes or dephosphorylated and recycled back to the cell surface, ready for subsequent activation.
While both receptors utilize this general pathway, differences in the specific GRKs or β-arrestin isoforms involved, as well as the stability of the receptor-arrestin interaction, may account for the observed differences in their internalization kinetics.
Signaling Pathway Diagrams
The following diagrams illustrate the key molecular events in the internalization of NK1R and NK2R.
Caption: Internalization pathway for the Substance P (NK1) Receptor.
Caption: Internalization pathway for the this compound (NK2) Receptor.
Experimental Protocols
The study of NK1R and NK2R internalization employs several well-established techniques. Below are outlines of common methodologies.
Radioligand Binding Assay to Quantify Internalization
This method distinguishes between surface-bound and internalized radiolabeled ligands.
Objective: To quantify the percentage of receptors that have been internalized over time.
Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with NK1R or NK2R cDNA) in appropriate plates.
-
Binding: Incubate the cells with a radiolabeled ligand (e.g., ¹²⁵I-Substance P) at 4°C for a sufficient time to reach binding equilibrium at the cell surface. At this temperature, internalization is inhibited.
-
Initiate Internalization: Wash the cells with cold buffer to remove unbound ligand. Initiate internalization by adding pre-warmed (37°C) medium and incubating the plates at 37°C for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes).
-
Stop Internalization: Stop the process by rapidly cooling the cells on ice and washing with ice-cold buffer.
-
Acid Wash: Differentiate surface-bound from internalized ligand. Incubate cells with a low-pH buffer (e.g., glycine-HCl, pH 2.5) for a short period. This acid wash strips surface-bound radioligand without affecting the internalized ligand.
-
Quantification: Collect the acid wash supernatant (surface-bound) and lyse the cells to collect the cell-associated fraction (internalized).
-
Analysis: Measure the radioactivity in both fractions using a gamma counter. The percentage of internalized ligand at each time point is calculated as (internalized counts) / (internalized counts + surface counts) x 100.
Fluorescence Microscopy for Visualization
This technique allows for the direct visualization of receptor trafficking from the plasma membrane to intracellular compartments.
Objective: To visualize the subcellular localization of the receptor before and after agonist stimulation.
Methodology:
-
Cell Preparation: Grow cells on glass coverslips. The receptor can be tagged with a fluorescent protein (e.g., GFP-tagged NK1R) or visualized using immunofluorescence.
-
Stimulation: Treat the cells with the agonist (Substance P or NKA) at 37°C for various durations. A control group remains unstimulated.
-
Fixation and Staining (for Immunofluorescence):
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilize the cells (if necessary to detect intracellular epitopes) with a detergent like Triton X-100.
-
Incubate with a primary antibody specific to the receptor.
-
Incubate with a secondary antibody conjugated to a fluorophore.
-
Mount the coverslips on microscope slides.
-
-
Imaging: Acquire images using a confocal or epifluorescence microscope. In unstimulated cells, fluorescence should be concentrated at the plasma membrane. Following stimulation, fluorescence will appear in punctate structures within the cytoplasm, corresponding to endosomes.
-
Co-localization (Optional): To identify the intracellular compartments, co-stain with markers for early endosomes (e.g., EEA1) or lysosomes (e.g., LAMP1).
Experimental Workflow Diagram
Caption: General workflows for studying receptor internalization.
Conclusion
The internalization of NK1R and NK2R, while sharing a core mechanistic framework dependent on clathrin, β-arrestin, and dynamin, exhibits notable differences in kinetics. Substance P induces a more rapid and extensive internalization of its receptor, NK1R, compared to the internalization of NK2R induced by this compound. These distinctions in receptor trafficking are fundamental to the temporal and spatial dynamics of tachykinin signaling and have significant implications for drug design, influencing factors such as tachyphylaxis, drug tolerance, and the potential for biased agonism. Further research into the specific molecular determinants governing these differences will be invaluable for the development of more selective and effective therapeutic agents targeting the tachykinin system.
References
- 1. Structural insights into the activation of neurokinin 2 receptor by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 3. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
A Comparative Guide to the Pharmacology of the Neurokinin A (NK2) Receptor Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of the Neurokinin A (NKA) receptor, also known as the NK2 receptor (NK2R), across various species. The information presented is supported by experimental data to aid in the selection of appropriate animal models and the translation of preclinical findings to human applications.
Introduction to the this compound (NK2) Receptor
The this compound receptor is a G protein-coupled receptor (GPCR) that belongs to the tachykinin receptor subfamily.[1] Its primary endogenous ligand is this compound (NKA), a neuropeptide involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[2] The NK2R is a significant target for drug development, particularly for respiratory and gastrointestinal disorders.[2][3] However, marked species differences in the pharmacology of NK2R, especially for antagonists, present a considerable challenge in the drug development process.[4] This guide aims to delineate these differences by comparing binding affinities and functional potencies of various ligands across several species.
Data Presentation: Cross-Species Pharmacological Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected agonists and antagonists for the NK2 receptor in human, rat, mouse, guinea pig, and dog.
Table 1: Agonist Binding Affinities (Ki) and Functional Potencies (EC50) at the NK2 Receptor
| Agonist | Species | Assay Type | Tissue/Cell Line | Ki (nM) | EC50 (nM) | Reference(s) |
| This compound (NKA) | Human | Functional | Bronchus | ~3.16 | ||
| Rat | Binding | Colon Membranes | pKi 10.0 | |||
| Rat | Functional | Fundus | 117 | |||
| Rat | Functional | Bladder | 10 | |||
| Guinea Pig | Functional | Trachea | ~15.8 | |||
| [β-Ala8]-NKA(4-10) | Mouse | Functional | Stomach | > NKA | ||
| Rat | Functional | Urinary Bladder | equipotent to SP | |||
| GR64349 | Guinea Pig | Functional | Trachea | |||
| Rat | Functional | Urinary Bladder | equipotent to SP | |||
| Substance P (SP) | Human | Functional | Bronchus | ~1000-10000 | ||
| Guinea Pig | Functional | Trachea | > NKB |
pKi is the negative logarithm of the Ki value. A pKi of 10.0 corresponds to a Ki of 0.1 nM.
Table 2: Antagonist Binding Affinities (Ki) and Functional Potencies (IC50/pA2) at the NK2 Receptor
| Antagonist | Species | Assay Type | Tissue/Cell Line | Ki (nM) | IC50 (nM) | pA2 | Reference(s) |
| Saredutant (SR48968) | Human | Binding | CHO cells | ||||
| Human | Binding | NK3 Receptor | IC50 = 350 | ||||
| Rat | Binding | NK3 Receptor | IC50 > 10,000 | ||||
| Mouse | Functional | Urinary Bladder | 9.05 | ||||
| Guinea Pig | Functional | Trachea | |||||
| Dog | Binding | CHO cells | |||||
| Gerbil | Binding | CHO cells | |||||
| GR159897 | Human | Binding | CHO cells (hNK2) | pKi 9.5 | |||
| Rat | Binding | Colon Membranes | pKi 10.0 | ||||
| Guinea Pig | Functional | Trachea | 8.7 | ||||
| MEN 10627 | Mouse | Functional | Urinary Bladder | 9.20 | |||
| Rat | Functional | Fundus & Bladder | 7.6-8.2 | ||||
| ZD6021 | Human | Binding | CHO cells | ||||
| Rat | Binding | CHO cells | |||||
| Dog | Binding | CHO cells | |||||
| Gerbil | Binding | CHO cells |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Signaling Pathways of the this compound (NK2) Receptor
Activation of the NK2 receptor primarily leads to the coupling of Gαq/11 proteins. This initiates the phospholipase C (PLC) signaling cascade, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). There is also evidence suggesting that the NK2R can couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the NK2 receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the NK2 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-SR48968 or [¹²⁵I]-NKA), and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known NK2R ligand is used in place of the test compound.
-
The plate is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following NK2 receptor activation, providing a measure of agonist potency (EC50) or antagonist potency (IC50).
1. Cell Culture and Plating:
-
Cells stably or transiently expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells) are cultured under standard conditions.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and often an anion-exchange inhibitor like probenecid to prevent dye leakage.
-
The plate is incubated in the dark at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.
3. Compound Addition and Fluorescence Measurement:
-
The plate is placed in a fluorescence microplate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
For agonist potency determination, varying concentrations of the agonist are added to the wells, and the fluorescence is monitored over time.
-
For antagonist potency determination, cells are pre-incubated with varying concentrations of the antagonist before the addition of a fixed concentration of an agonist (typically the EC80 concentration). Fluorescence is then monitored.
4. Data Analysis:
-
The change in fluorescence intensity upon agonist addition is measured.
-
For agonist dose-response curves, the peak fluorescence response is plotted against the agonist concentration, and the EC50 value is determined using non-linear regression.
-
For antagonist inhibition curves, the response in the presence of the antagonist is expressed as a percentage of the control response (agonist alone). The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration. The pA2 value can be calculated from the IC50 using the Schild equation for competitive antagonists.
Conclusion
The pharmacological profile of the this compound (NK2) receptor exhibits significant variability across different species, particularly for non-peptide antagonists. This guide highlights these differences through a compilation of binding and functional data. Researchers and drug development professionals should carefully consider these species-specific pharmacological characteristics when selecting animal models for preclinical studies and when extrapolating data to humans. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for further investigation into NK2 receptor pharmacology.
References
- 1. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-receptor antagonists: pharmacological tools and therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurokinin A Signaling: A Comparative Analysis in Healthy and Diseased Tissues
A Guide for Researchers, Scientists, and Drug Development Professionals
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Its signaling is primarily mediated through the G-protein coupled receptor, Neurokinin-2 (NK-2R), with some cross-reactivity at the Neurokinin-1 receptor (NK-1R). Dysregulation of NKA signaling has been implicated in the pathophysiology of several inflammatory conditions, most notably Inflammatory Bowel Disease (IBD) and asthma. This guide provides a comparative overview of NKA signaling in healthy versus diseased tissues, supported by experimental data and detailed methodologies.
Alterations in this compound Signaling in Disease
In healthy tissues, NKA contributes to the normal physiological functioning of the gastrointestinal and respiratory systems. However, in diseased states such as IBD (including Crohn's disease and ulcerative colitis) and asthma, there is a significant upregulation of both NK-1R and NK-2R expression in inflamed tissues.[1][2] This increased receptor density is a key factor in the heightened inflammatory response and symptoms associated with these conditions.
In IBD, a dramatic increase in NK-2R mRNA and protein has been observed in the inflamed intestinal mucosa, particularly on inflammatory cells like eosinophils.[1][2] This leads to an amplified response to NKA, contributing to the chronic inflammation and motor dysfunction characteristic of the disease. Similarly, in asthma, NKA and its receptor NK-2R are implicated in airway hyper-responsiveness.[3]
While direct comparative quantitative data on NKA signaling parameters in healthy versus diseased human tissues is limited, the well-documented upregulation of its receptors strongly suggests a state of hypersensitivity to NKA in inflammatory conditions. The functional consequence is an exaggerated downstream signaling cascade upon NKA stimulation.
Quantitative Data on this compound Signaling
The following table summarizes available quantitative data related to NKA signaling. It is important to note the lack of direct comparative studies in healthy versus diseased human tissues for parameters like binding affinity (Ki) and potency (EC50). The provided data is derived from studies on specific tissue types and may not be directly extrapolated to all conditions.
| Parameter | Ligand | Receptor | Tissue/Cell Type | Condition | Value | Reference |
| Potency (EC50) | This compound | NK-2R | Rat Colonic Mucosa | Healthy | 7.5 nM | |
| mRNA Expression | - | NK-2R | Human Ileum | Healthy | 2.3 ± 0.6 (% total area) | |
| mRNA Expression | - | NK-2R | Human Colon | Healthy | 2.0 ± 0.4 (% total area) | |
| mRNA Expression | - | NK-2R | Human Intestine | Crohn's Disease | ~300% increase vs. healthy | |
| mRNA Expression | - | NK-2R | Human Intestine | Ulcerative Colitis | ~300% increase vs. healthy |
Signaling Pathways: Healthy vs. Diseased Tissue
NKA binding to the NK-2R primarily activates two major G-protein signaling pathways:
-
Gq-protein pathway: This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger involved in smooth muscle contraction and cellular activation.
-
Gs-protein pathway: This pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP is a versatile second messenger that can have both pro- and anti-inflammatory effects depending on the cell type and context.
In diseased tissues, the upregulation of NK-2R is expected to amplify both the Gq/Ca2+ and Gs/cAMP signaling pathways in response to NKA. The net effect in inflammatory conditions like IBD and asthma appears to be pro-inflammatory, contributing to tissue damage and symptoms.
Experimental Workflows
The study of NKA signaling involves a variety of in vitro and ex vivo techniques. Below is a generalized workflow for assessing NKA-induced cellular responses.
References
- 1. Substance P (Neurokinin-1) and this compound (Neurokinin-2) Receptor Gene and Protein Expression in the Healthy and Inflamed Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P (neurokinin-1) and this compound (neurokinin-2) receptor gene and protein expression in the healthy and inflamed human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
